Iosefamate meglumine
Description
Properties
CAS No. |
80234-74-8 |
|---|---|
Molecular Formula |
C42H62I6N6O18 |
Molecular Weight |
1700.4 g/mol |
IUPAC Name |
3-[[10-[3-carboxy-2,4,6-triiodo-5-(methylcarbamoyl)anilino]-10-oxodecanoyl]amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid;bis((2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol) |
InChI |
InChI=1S/C28H28I6N4O8.2C7H17NO5/c1-35-25(41)13-17(29)15(27(43)44)21(33)23(19(13)31)37-11(39)9-7-5-3-4-6-8-10-12(40)38-24-20(32)14(26(42)36-2)18(30)16(22(24)34)28(45)46;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h3-10H2,1-2H3,(H,35,41)(H,36,42)(H,37,39)(H,38,40)(H,43,44)(H,45,46);2*4-13H,2-3H2,1H3/t;2*4-,5+,6+,7+/m.00/s1 |
InChI Key |
LQKSQQPTONTLDM-VRWDCWMNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Iosefamate Meglumine: A Technical Overview for Researchers
For the attention of researchers, scientists, and professionals in drug development, this document provides a detailed technical guide on the chemical structure and properties of Iosefamate Meglumine (B1676163).
Iosefamate meglumine is an iodinated contrast agent that has been investigated for use in hepatic computed tomography (CT) scanning.[1] As a radiocontrast agent, its function is to enhance the visibility of internal bodily structures during X-ray-based imaging procedures. This is achieved through the high atomic number of the iodine atoms within its structure, which effectively attenuates X-rays.[2]
Chemical Structure and Components
This compound is the salt formed from iosefamic acid and two equivalents of meglumine.
Iosefamic Acid: The active component responsible for radiopacity is iosefamic acid. Its chemical structure is based on a tri-iodinated benzene (B151609) ring, a common feature of many iodinated contrast agents.[3]
Meglumine: Meglumine is an amino sugar derived from glucose and serves as the counter-ion to iosefamic acid, enhancing the solubility and stability of the compound in aqueous solutions for administration.[4]
The overall chemical structure of this compound is presented below:
Caption: Molecular components of this compound.
Physicochemical Properties
Table 1: Physicochemical Properties of Iosefamic Acid and Meglumine
| Property | Iosefamic Acid | Meglumine |
| Molecular Formula | C₂₈H₂₈I₆N₄O₈ | C₇H₁₇NO₅ |
| Molecular Weight | 1309.97 g/mol | 195.21 g/mol |
| Appearance | Not specified | White to slightly yellow-colored crystalline powder |
| Melting Point | Not specified | 129-131.5 °C |
| Solubility | Not specified | Freely soluble in water |
| pKa | Not specified | 9.6 |
| IUPAC Name | 3,3'-[(1,10-dioxodecane-1,10-diyl)diimino]bis[2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid] | (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
Note: Data for Iosefamic Acid and Meglumine are sourced from publicly available chemical databases.
The overall properties of this compound as an iodinated contrast agent are guided by general principles for this class of compounds. Key characteristics include high water solubility, low osmolality, and high viscosity, which are crucial for in vivo administration and imaging performance.[5]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, based on available literature, a general overview of relevant experimental procedures can be outlined.
Synthesis of Iosefamic Acid
The synthesis of iosefamic acid, the core of this compound, would likely follow established methods for the production of tri-iodinated benzoic acid derivatives. A generalized synthetic pathway is depicted below.
Caption: Generalized synthesis workflow for Iosefamic Acid.
Quality Control and Analysis
High-performance liquid chromatography (HPLC) is a standard technique for the analysis and quality control of pharmaceuticals, including contrast media and their components. While a specific method for this compound is not detailed, methods for the analysis of meglumine in pharmaceutical formulations have been described. These methods can be adapted for the quality control of this compound, ensuring the identity, purity, and concentration of the active components.
A general workflow for the HPLC analysis of a pharmaceutical compound like this compound is as follows:
Caption: General workflow for HPLC analysis.
Mechanism of Action and Biological Evaluation
As a contrast agent, the primary mechanism of action of this compound is the opacification of blood vessels and tissues to X-rays. The iodine atoms in the iosefamic acid component absorb X-ray photons, leading to a higher signal intensity in the resulting image compared to surrounding tissues.
An experimental study in dogs evaluated this compound as a hepatobiliary CT contrast agent. The general workflow for such a preclinical evaluation is outlined below.
Caption: Workflow for preclinical evaluation of a CT contrast agent.
The study reported that this compound provided limited hepatic opacification. This suggests that while it functions as a contrast agent, its efficacy for specific applications like liver imaging may be suboptimal. The study also noted transient abnormalities in liver function tests at certain doses, highlighting the importance of thorough toxicological evaluation for this class of compounds.
Conclusion
This compound is an iodinated contrast agent with a chemical structure designed for radiopacity and solubility. While specific physicochemical data for the compound is limited, the properties of its components, iosefamic acid and meglumine, provide a basis for understanding its behavior. The primary mechanism of action is through X-ray attenuation by its iodine atoms. Preclinical evaluation has provided some insights into its efficacy and safety profile as a hepatobiliary contrast agent. Further research would be necessary to fully characterize its properties and potential clinical applications.
References
- 1. Experimental evaluation of this compound and its derivatives as hepatobiliary CT contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. radiopaedia.org [radiopaedia.org]
- 3. eimj.org [eimj.org]
- 4. Development and validation of a new HPLC-MS method for meglumine impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Core Mechanism of Iosefamate Meglumine Action in Hepatocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iosefamate meglumine (B1676163), a diagnostic imaging agent, relies on a sophisticated and efficient transport system within the liver to achieve its clinical utility. This technical guide delineates the core mechanism of action of iosefamate meglumine at the cellular level, focusing on its journey into and out of hepatocytes. The hepatic uptake of iosefamate is primarily mediated by members of the Organic Anion Transporting Polypeptide (OATP) family, specifically OATP1B1 and OATP1B3, located on the basolateral membrane of hepatocytes. Following intracellular transit, its excretion into the bile is facilitated by the canalicular efflux pump, Multidrug Resistance-Associated Protein 2 (MRP2). This guide provides a comprehensive overview of these transport processes, supported by data on related compounds, detailed experimental methodologies for studying hepatocyte transport, and visual representations of the key pathways and workflows. While direct quantitative kinetic data for this compound is not extensively available in the public domain, the established mechanisms for analogous hepatobiliary contrast agents provide a robust framework for understanding its hepatocellular disposition.
Introduction
This compound is an iodinated contrast agent utilized in medical imaging to visualize the biliary system. Its efficacy is intrinsically linked to its selective uptake by hepatocytes from the sinusoidal blood, followed by its secretion into the bile canaliculi. This process of vectorial transport across the hepatocyte is orchestrated by a series of specialized transporter proteins. Understanding the intricacies of this mechanism is paramount for predicting potential drug-drug interactions, understanding variability in patient response, and developing novel hepatobiliary imaging agents.
Hepatic Uptake: The Role of Organic Anion Transporting Polypeptides (OATPs)
The initial and rate-limiting step in the hepatic clearance of this compound is its transport from the blood into the hepatocytes. This process is not one of simple diffusion but is mediated by carrier proteins. Review of the literature on similar hepatobiliary contrast agents, such as gadobenate dimeglumine and gadoxetic acid, strongly indicates that the uptake is facilitated by Organic Anion Transporting Polypeptides (OATPs), which are part of the Solute Carrier (SLC) superfamily[1][2].
The key OATP isoforms expressed on the basolateral (sinusoidal) membrane of human hepatocytes are OATP1B1 and OATP1B3[3]. These transporters are responsible for the uptake of a wide array of endogenous compounds (e.g., bilirubin, bile acids) and xenobiotics, including many drugs[3]. The absorption of hepatobiliary contrast agents by hepatocytes is explicitly mentioned to be via the OATP1 transporter family[4].
OATP1B1 and OATP1B3: The Primary Gatekeepers
Table 1: Key Hepatic Uptake Transporters and Their Relevance to Hepatobiliary Contrast Agents
| Transporter | Location in Hepatocyte | Known Substrates (Examples) | Known Inhibitors (Examples) |
| OATP1B1 | Basolateral Membrane | Statins, Bilirubin, Estrone-3-sulfate, Gadoxetic Acid, Gadobenate Dimeglumine | Rifampicin, Cyclosporine A, Gemfibrozil |
| OATP1B3 | Basolateral Membrane | Cholecystokinin-8, Digoxin, Paclitaxel, Gadoxetic Acid | Rifampicin, Cyclosporine A, Ritonavir |
Biliary Excretion: The Role of Multidrug Resistance-Associated Protein 2 (MRP2)
Following its uptake into the hepatocyte, this compound is transported across the canalicular membrane into the bile. This efflux is an active, ATP-dependent process mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2[2][5]. MRP2 is a key transporter located on the apical (canalicular) membrane of hepatocytes and is responsible for the biliary elimination of a wide range of compounds, particularly conjugated organic anions[5].
The involvement of MRP2 in the excretion of hepatobiliary contrast agents is a critical step that ensures their high concentration in the bile, enabling clear visualization of the biliary tree[2].
Table 2: Key Hepatic Efflux Transporter and Its Relevance to Hepatobiliary Contrast Agents
| Transporter | Location in Hepatocyte | Known Substrates (Examples) | Known Inhibitors (Examples) |
| MRP2 (ABCC2) | Canalicular Membrane | Bilirubin glucuronides, Glutathione conjugates, Etoposide, Methotrexate, Gadoxetic Acid | Cyclosporine A, Ritonavir, Probenecid |
Experimental Protocols
The investigation of the hepatic transport of compounds like this compound typically involves in vitro assays using primary human hepatocytes or cell lines overexpressing specific transporters.
Hepatocyte Uptake Assay
This protocol provides a general framework for assessing the uptake of a test compound into suspended hepatocytes.
Objective: To determine the rate of uptake of a test compound into hepatocytes and to elucidate the involvement of specific transporters through inhibition studies.
Materials:
-
Cryopreserved or freshly isolated human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E medium)
-
Krebs-Henseleit buffer (pH 7.4)
-
Test compound (e.g., radiolabeled or fluorescently tagged this compound)
-
Known inhibitors of OATP1B1, OATP1B3 (e.g., rifampicin, cyclosporine A)
-
Ice bath
-
37°C water bath or incubator
-
Microcentrifuge
-
Scintillation counter or fluorescence plate reader
-
Cell lysis buffer
Procedure:
-
Cell Preparation: Thaw and prepare a suspension of hepatocytes in Krebs-Henseleit buffer at a known cell density (e.g., 1 x 106 cells/mL).
-
Incubation Setup:
-
For total uptake, aliquot the cell suspension into microcentrifuge tubes.
-
For non-specific uptake/binding control, prepare a parallel set of tubes to be incubated on ice (4°C), where active transport is inhibited.
-
For inhibition studies, pre-incubate cells with known OATP inhibitors for a specified time (e.g., 10-30 minutes) at 37°C.
-
-
Initiation of Uptake: Add the test compound to the cell suspensions at various concentrations to initiate the uptake experiment.
-
Time Course: Incubate the tubes at 37°C (and 4°C for controls) for a series of time points (e.g., 1, 5, 15, 30 minutes).
-
Termination of Uptake: At each time point, stop the uptake by rapidly centrifuging the cells through a layer of oil (e.g., silicone oil) to separate the cells from the incubation medium. Alternatively, rapid filtration can be used.
-
Cell Lysis and Quantification: Aspirate the supernatant and oil layer, wash the cell pellet with ice-cold buffer, and then lyse the cells. Quantify the amount of test compound in the cell lysate using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled compounds).
-
Data Analysis:
-
Calculate the uptake rate (pmol/min/106 cells).
-
Subtract the uptake at 4°C from the uptake at 37°C to determine the active transport component.
-
For kinetic analysis, plot the initial uptake rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibition studies, calculate the IC50 values of the inhibitors.
-
Visualizing the Mechanism
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.
Caption: Hepatocellular transport of this compound.
Caption: Experimental workflow for hepatocyte uptake assay.
Conclusion
The mechanism of action of this compound in hepatocytes is a well-orchestrated process of carrier-mediated transport. Its uptake from the sinusoidal blood is primarily facilitated by the OATP1B1 and OATP1B3 transporters, while its subsequent excretion into the bile is mediated by the MRP2 efflux pump. This understanding is crucial for the rational use of this contrast agent and for the development of future diagnostic and therapeutic agents that target the liver. Further research to determine the specific kinetic parameters of this compound with these transporters will provide a more quantitative understanding of its hepatic disposition.
References
- 1. Hepatobiliary MR Imaging with Gadolinium Based Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver-specific agents for contrast-enhanced MRI: role in oncological imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of OATP transporters on pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. radiopaedia.org [radiopaedia.org]
- 5. scbt.com [scbt.com]
An In-depth Technical Guide to the Synthesis and Purification of Iosefamate Meglumine for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Iosefamate Meglumine (B1676163), a radiocontrast agent. The information presented is curated for researchers and professionals in the field of drug development, offering detailed methodologies and data presentation to support laboratory research.
Introduction
Iosefamate meglumine is an ionic, dimeric, water-soluble contrast agent used in medical imaging, particularly for computed tomography (CT) scans of the liver and biliary tract.[1] It is the dimeglumine salt of iosefamic acid.[2] The synthesis of this compound is a multi-step process that involves the preparation of the core molecule, iosefamic acid, followed by its salt formation with meglumine. This guide will detail a plausible synthetic route and purification strategies based on established principles for the synthesis of iodinated contrast agents.
Synthesis of Iosefamic Acid
The synthesis of iosefamic acid, systematically named 3,3'-[sebacoyldiimino]bis[2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid], is the foundational stage. While a specific, publicly available, detailed protocol for iosefamic acid is not readily found, a general synthetic strategy can be derived from the synthesis of analogous iodinated contrast agents. The process can be logically divided into three key stages: synthesis of the monomer, iodination, and dimerization.
2.1. Synthesis of the Monomer: 5-amino-N-methyl-isophthalamic acid
The synthesis would likely begin with a commercially available starting material, such as 5-nitroisophthalic acid.
-
Amidation: The carboxylic acid groups of 5-nitroisophthalic acid are converted to amides. One carboxyl group is reacted with methylamine (B109427) to form the N-methyl amide, and the other is typically protected as a methyl ester. This can be achieved by first converting the diacid to the corresponding acid chloride followed by reaction with methylamine and methanol.
-
Reduction: The nitro group is then reduced to an amine. This is a standard transformation that can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl). The resulting compound is 5-amino-N-methyl-isophthalamic acid methyl ester.
2.2. Iodination
The aromatic ring of the monomer is then tri-iodinated. This is a critical step in the synthesis of all iodinated contrast agents.
-
Electrophilic Aromatic Substitution: The iodination is an electrophilic aromatic substitution reaction. A common iodinating agent is iodine monochloride (ICl) in an aqueous solution. The reaction is typically carried out under acidic conditions to facilitate the reaction. The amino group on the aromatic ring is a strong activating group and directs the iodine atoms to the ortho and para positions, resulting in the desired 2,4,6-triiodo substitution pattern.
2.3. Dimerization
The final step in the synthesis of iosefamic acid is the dimerization of the iodinated monomer.
-
Acylation: Two molecules of the tri-iodinated monomer are coupled together using a linker. In the case of iosefamic acid, the linker is sebacoyl chloride (the di-acid chloride of sebacic acid). The amino group of the iodinated monomer reacts with the acid chloride in a nucleophilic acyl substitution reaction to form an amide bond. This reaction is typically carried out in a suitable solvent, such as dimethylformamide (DMF), in the presence of a base to neutralize the HCl byproduct.
-
Hydrolysis: The methyl ester protecting group is then hydrolyzed to the carboxylic acid, typically under basic conditions (e.g., using sodium hydroxide), followed by acidification to yield iosefamic acid.
A logical workflow for the synthesis of Iosefamic Acid is depicted below:
Caption: Plausible synthetic workflow for Iosefamic Acid.
Synthesis of this compound
Once iosefamic acid is synthesized and purified, it is converted to its meglumine salt. Meglumine (N-methyl-D-glucamine) is a sugar alcohol derived from glucose and is used to increase the solubility and reduce the toxicity of the contrast agent.
3.1. Salt Formation
-
Reaction: Iosefamic acid is reacted with two equivalents of meglumine in a suitable solvent, typically water or a mixture of water and a lower alcohol like ethanol. The acidic carboxylic acid groups of iosefamic acid protonate the basic amine group of meglumine, forming the dimeglumine salt.
-
Isolation: The this compound can then be isolated by precipitation, often by adding a less polar solvent, or by lyophilization (freeze-drying) of the aqueous solution.
The process of forming the meglumine salt is illustrated in the following diagram:
Caption: Formation of this compound salt.
Purification and Characterization
Purification is a critical step to ensure the final product is of high purity and free from starting materials, byproducts, and residual solvents, which is essential for research applications.
4.1. Purification of Iosefamic Acid
-
Crystallization: Iosefamic acid, being a solid, can be purified by crystallization from a suitable solvent or solvent mixture. The choice of solvent will depend on the solubility profile of the compound.
-
Chromatography: If impurities are difficult to remove by crystallization, column chromatography may be employed.
4.2. Purification of this compound
-
Recrystallization: this compound can be purified by recrystallization from a suitable solvent system, such as water/ethanol.
-
Ion-Exchange Chromatography: To remove any unreacted iosefamic acid or excess meglumine, ion-exchange chromatography can be a powerful technique.
-
Preparative HPLC: For achieving very high purity, preparative high-performance liquid chromatography (prep-HPLC) is the method of choice. A reversed-phase C18 column with a water/methanol or water/acetonitrile gradient is a common system for purifying iodinated contrast agents.[3]
4.3. Analytical Characterization
The purity and identity of the synthesized this compound should be confirmed using a battery of analytical techniques.
| Analytical Technique | Purpose | Typical Parameters |
| HPLC | Purity assessment and quantification of impurities. | Column: C18, 250 mm x 4.6 mm, 5 µm; Mobile Phase: Gradient of water and methanol/acetonitrile; Detection: UV at 240 nm.[2] |
| LC-MS | Confirmation of molecular weight and identification of impurities. | Coupled with the HPLC system to provide mass data for each peak. |
| ¹H NMR | Structural elucidation and confirmation of identity. | The spectrum should show characteristic peaks for both the iosefamic acid and meglumine moieties. |
| Elemental Analysis | Confirmation of the elemental composition (C, H, I, N, O). | The results should be within ±0.4% of the theoretical values. |
| Karl Fischer Titration | Determination of water content. | Important for a lyophilized or hygroscopic product. |
Experimental Protocols
The following are generalized experimental protocols based on the synthesis of similar iodinated contrast agents. These should be adapted and optimized for the specific synthesis of this compound.
5.1. General Protocol for Iodination
-
Dissolve the 5-amino-N-methyl-isophthalamic acid methyl ester in a suitable solvent (e.g., dilute HCl).
-
Cool the solution in an ice bath.
-
Slowly add a solution of iodine monochloride (ICl) in dilute HCl, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, the product can be precipitated by adjusting the pH or by adding a suitable anti-solvent.
-
Filter the solid, wash with water, and dry under vacuum.
5.2. General Protocol for Dimerization
-
Dissolve the iodinated monomer and a base (e.g., triethylamine (B128534) or pyridine) in an anhydrous aprotic solvent (e.g., DMF).
-
Cool the solution to 0 °C.
-
Slowly add a solution of sebacoyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by HPLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the crude product by crystallization or column chromatography.
5.3. General Protocol for Salt Formation and Purification
-
Dissolve the purified iosefamic acid in a minimal amount of deionized water containing two equivalents of meglumine.
-
Stir the solution until all solids have dissolved.
-
The solution can be filtered to remove any particulates.
-
The final product can be isolated by lyophilization to obtain a white, fluffy solid.
-
For higher purity, the aqueous solution can be purified by preparative HPLC before lyophilization.
The overall experimental workflow is summarized in the diagram below:
References
Navigating the Cellular Gateway: An In-depth Technical Guide to Iosefamate Meglumine's Cellular Uptake and Transport
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iosefamate meglumine (B1676163), a diagnostic imaging contrast agent, relies on efficient and specific transport into target cells to perform its function. While direct experimental data on the cellular uptake and transport mechanisms of iosefamate meglumine are limited, its physicochemical properties as an organic anion and its primary application in hepatobiliary imaging strongly suggest a critical role for the Organic Anion Transporting Polypeptide (OATP) family of transporters. This technical guide synthesizes the current understanding of OATP-mediated transport, providing a robust hypothetical framework for the cellular journey of this compound. We delve into the molecular characteristics of relevant OATP transporters, present quantitative data from representative substrates, detail essential experimental protocols for transporter analysis, and visualize the proposed transport and regulatory pathways.
Introduction: The OATP Hypothesis for this compound Transport
This compound is an iodinated, water-soluble, dimeric organic anion used as a contrast agent for computed tomography (CT) scanning of the liver and biliary tract.[1] Its efficacy is contingent upon its accumulation within hepatocytes. The molecular structure and anionic nature of this compound make it a prime candidate for active transport across the sinusoidal membrane of hepatocytes by members of the Solute Carrier (SLC) superfamily, specifically the Organic Anion Transporting Polypeptides (OATPs).
The liver-specific OATP1B1 (encoded by SLCO1B1) and OATP1B3 (encoded by SLCO1B3) are key players in the uptake of a wide array of endogenous and xenobiotic compounds, including many drugs and diagnostic agents.[1][2] Their broad substrate specificity and localization to the basolateral membrane of hepatocytes make them the most probable transporters for this compound.[2] This guide will, therefore, focus on the mechanisms of OATP1B1 and OATP1B3 as the putative pathways for this compound's cellular uptake.
The Transporters: OATP1B1 and OATP1B3
OATP1B1 and OATP1B3 are multispecific transporters that mediate the Na+-independent uptake of a diverse range of amphipathic organic compounds.[3] They share approximately 80% amino acid sequence identity and have overlapping substrate specificities.[1]
Key Characteristics:
-
Structure: Both are predicted to have 12 transmembrane domains with intracellular N- and C-termini.[1]
-
Driving Force: Transport is generally considered to be independent of sodium gradients and ATP, likely operating via an electroneutral exchange mechanism, possibly with bicarbonate or glutathione (B108866) as counter-ions.[4]
-
Substrate Recognition: They transport a wide variety of structurally diverse compounds, including bile acids, bilirubin, steroid conjugates, thyroid hormones, and numerous drugs such as statins, methotrexate, and certain antibiotics.[5]
Quantitative Data: Transport Kinetics of Representative OATP Substrates
Direct kinetic data (Km, Vmax) for this compound transport via OATPs are not currently available in the public domain. However, data from other known OATP substrates, including other contrast agents, can provide a valuable reference for understanding the potential transport efficiency.
Table 1: Michaelis-Menten (Km) and Maximum Velocity (Vmax) Constants for Representative OATP1B1 Substrates
| Substrate | Cell System | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| Estradiol-17β-glucuronide | HEK293 | 6.3 ± 1.2 | 460 ± 96 | [6] |
| Nilotinib | CHO | 10.14 ± 1.91 | 6.95 ± 0.47 (nmol/mg protein/min) | [7] |
| Vandetanib | CHO | 2.72 ± 0.25 | 75.95 ± 1.99 (nmol/mg protein/min) | [7] |
Table 2: Michaelis-Menten (Km) and Maximum Velocity (Vmax) Constants for Representative OATP1B3 Substrates
| Substrate | Cell System | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| Canertinib | CHO | 12.18 ± 3.32 | 15.34 ± 1.59 (nmol/mg protein/min) | [7] |
| Nilotinib | CHO | 7.84 ± 1.43 | 6.75 ± 0.42 (nmol/mg protein/min) | [7] |
| Vandetanib | CHO | 4.37 ± 0.79 | 194.64 ± 10.58 (nmol/mg protein/min) | [7] |
Note: The units for Vmax in the reference for tyrosine kinase inhibitors were nmol/mg protein/min and have been noted accordingly.
Experimental Protocols
The following protocols are fundamental for characterizing the interaction of a compound like this compound with OATP transporters.
Cell-Based Substrate Uptake Assay
This assay directly measures the transport of a test compound into cells overexpressing a specific OATP transporter.
Methodology:
-
Cell Culture: Stably transfected cell lines (e.g., HEK293 or CHO) overexpressing human OATP1B1 or OATP1B3, alongside a mock-transfected control cell line, are cultured to confluence in appropriate multi-well plates (e.g., 24- or 96-well).[8][9]
-
Pre-incubation: Cells are washed with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS) and pre-incubated at 37°C.
-
Initiation of Uptake: The pre-incubation buffer is removed, and the uptake buffer containing the test compound (e.g., radiolabeled or fluorescently tagged this compound) at various concentrations is added to initiate the transport process.[8]
-
Termination of Uptake: After a defined incubation period (typically in the linear range of uptake), the transport is stopped by rapidly aspirating the uptake buffer and washing the cells multiple times with ice-cold buffer.[8]
-
Cell Lysis and Quantification: Cells are lysed, and the intracellular concentration of the test compound is quantified using an appropriate method (e.g., liquid scintillation counting for radiolabeled compounds or fluorescence measurement).
-
Data Analysis: The uptake rate is calculated and corrected for non-specific binding and passive diffusion by subtracting the values obtained from the mock-transfected cells. Kinetic parameters (Km and Vmax) are determined by fitting the concentration-dependent uptake data to the Michaelis-Menten equation.[8]
OATP Inhibition Assay
This assay determines if a test compound can inhibit the transport of a known OATP substrate.
Methodology:
-
Cell Culture and Pre-incubation: Similar to the substrate uptake assay, OATP-overexpressing and mock-transfected cells are prepared.
-
Co-incubation: The uptake of a known, labeled OATP probe substrate (e.g., estradiol-17β-glucuronide) is measured in the presence of various concentrations of the test compound (the potential inhibitor, i.e., this compound).[10][11]
-
Termination and Quantification: The assay is terminated, and the intracellular concentration of the probe substrate is quantified as described above.
-
Data Analysis: The inhibition of probe substrate uptake by the test compound is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of transport) is determined by fitting the data to a dose-response curve.[10][11]
Vesicular Transport Assay
This method uses membrane vesicles isolated from cells overexpressing the transporter to study transport in a more controlled, cell-free environment.
Methodology:
-
Vesicle Preparation: Plasma membrane vesicles are prepared from cells overexpressing the OATP of interest. These vesicles are oriented such that the extracellular domain of the transporter faces the outside of the vesicle.
-
Transport Assay: The vesicles are incubated with a buffered solution containing the labeled test substrate. The uptake of the substrate into the vesicles is measured over time.[12]
-
Filtration and Quantification: The reaction is stopped by rapid filtration through a membrane filter to separate the vesicles from the incubation medium. The radioactivity or fluorescence retained on the filter (representing the substrate transported into the vesicles) is then quantified.[12]
-
Data Analysis: The ATP-dependence of transport can be assessed for ABC transporters, though OATPs are generally ATP-independent.[13] Kinetic parameters can be determined by varying the substrate concentration.
Visualization of Pathways and Workflows
Hypothesized Cellular Uptake and Transport of this compound
The following diagram illustrates the proposed mechanism of this compound uptake into a hepatocyte via OATP1B1 and OATP1B3.
Caption: Proposed uptake of this compound into hepatocytes via OATP1B1/1B3.
Experimental Workflow for OATP Substrate Identification
This diagram outlines the decision-making process for identifying a compound as an OATP substrate.
Caption: Workflow for determining if a compound is an OATP substrate.
Regulation of OATP1B1 and OATP1B3 Function
The activity of OATP transporters is regulated at multiple levels, which can indirectly affect the transport of substrates like this compound.
Caption: Key mechanisms regulating the function of OATP1B1 and OATP1B3 transporters.
Signaling Pathways Influencing OATP Function
The expression and function of OATP1B1 and OATP1B3 are subject to regulation by various signaling pathways, often mediated by nuclear receptors. For instance, the pregnane (B1235032) X receptor (PXR) and farnesoid X receptor (FXR) are known to influence the transcription of SLCO1B1 and SLCO1B3. Furthermore, post-translational modifications such as phosphorylation by protein kinase C (PKC) can modulate the transport activity of OATPs.[14] These regulatory networks can have significant implications for drug-drug interactions and inter-individual variability in the disposition of OATP substrates.
Conclusion and Future Directions
While direct evidence is still forthcoming, the available data strongly support the hypothesis that the cellular uptake of this compound into hepatocytes is primarily mediated by the OATP1B1 and OATP1B3 transporters. This guide provides a comprehensive framework for understanding this proposed mechanism, from the molecular characteristics of the transporters to the experimental approaches required for its validation.
Future research should focus on direct in vitro transport studies with this compound using the methodologies outlined herein to definitively identify its transporters and characterize its transport kinetics. Such studies would not only confirm the OATP hypothesis but also provide crucial data for predicting potential drug-drug interactions and understanding the variability in imaging outcomes observed in clinical practice. A deeper understanding of the cellular transport of this compound will ultimately contribute to the optimization of its use and the development of next-generation hepatobiliary contrast agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Anion Transporting Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Interaction of three regio-specific amino acid residues is required for OATP1B1 gain of OATP1B3 substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Role of OATP-1B1 and/or OATP-1B3 in hepatic disposition of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Cell-Based High-Throughput Assay to Screen for Inhibitors of Organic Anion Transporting Polypeptides 1B1 and 1B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Assessing OATP1B1- and OATP1B3-mediated drug-drug interaction potential of vemurafenib using R-value and physiologically based pharmacokinetic models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iphasebiosci.com [iphasebiosci.com]
- 14. [PDF] Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions | Semantic Scholar [semanticscholar.org]
Preclinical Safety and Toxicology Profile of Iosefamate Meglumine: An Overview
A comprehensive preclinical safety and toxicology profile for Iosefamate Meglumine (B1676163), including detailed quantitative data and experimental protocols, is not publicly available in the current scientific literature or regulatory databases. As a result, a detailed technical guide with specific data tables and experimental workflows cannot be provided at this time.
Iosefamate meglumine has been investigated as a potential hepatobiliary contrast agent for CT scanning. However, its clinical development has been limited. One comparative study in dogs indicated potential hepatotoxicity.[1] In this research, intravenous doses ranging from 150 to 600 mg I/kg were administered. While a derivative, MI-294, was found to be a more efficient and less toxic hepatic opacifier, transient abnormalities in at least one liver function test were observed with all tested agents, including this compound, at some dose levels.[1] Notably, one animal treated with this compound died due to hepatic necrosis.[1] The study did not find any evidence of renal impairment.[1]
A thorough preclinical safety evaluation for a compound like this compound would typically involve a battery of studies conducted in accordance with international regulatory guidelines. This would include:
-
Acute, Subchronic, and Chronic Toxicity Studies: To determine the effects of single and repeated doses over different durations.
-
Genotoxicity Studies: To assess the potential for the compound to cause genetic mutations or chromosomal damage.
-
Carcinogenicity Studies: To evaluate the tumorigenic potential of the compound over the lifetime of a test animal.
-
Reproductive and Developmental Toxicology Studies: To investigate potential effects on fertility, pregnancy, and fetal development.
The following sections outline the general methodologies and data presentation that would be expected in a comprehensive preclinical toxicology whitepaper for a drug candidate.
General Principles of Preclinical Toxicology Assessment
A typical preclinical toxicology program follows a structured approach to identify potential hazards and characterize the safety profile of a new chemical entity. The workflow for such an assessment is outlined below.
Caption: A generalized workflow for preclinical toxicology assessment.
Hypothetical Data Presentation
Had the data been available, it would be presented in structured tables for clarity and ease of comparison. Below are examples of how such data would be organized.
Table 1: Hypothetical Acute Toxicity of this compound
| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Observed Clinical Signs |
| Rat (Male) | Intravenous | Data not available | Data not available | Data not available |
| Rat (Female) | Intravenous | Data not available | Data not- available | Data not available |
| Dog (Male/Female) | Intravenous | Data not available | Data not available | Data not available |
Table 2: Hypothetical Summary of Genotoxicity Assays for Iosefamate Meglumumine
| Assay | Test System | Concentration/Dose Range | Metabolic Activation | Result |
| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | Data not available | With and Without S9 | Data not available |
| In Vitro Chromosomal Aberration | Human Lymphocytes | Data not available | With and Without S9 | Data not available |
| In Vivo Micronucleus | Mouse Bone Marrow | Data not available | N/A | Data not available |
Experimental Protocols: A Template
Detailed experimental protocols are crucial for the interpretation and replication of toxicology studies. A standard protocol would include the following elements:
Protocol: In Vivo Repeat-Dose Toxicity Study
-
Test Article: this compound (Lot number, purity).
-
Test System: Species (e.g., Sprague-Dawley rats), number of animals per sex per group.
-
Dose Levels: Control (vehicle), Low Dose, Mid Dose, High Dose (in mg/kg/day).
-
Route of Administration: e.g., Intravenous.
-
Dosing Duration: e.g., 28 days.
-
Observations:
-
Clinical signs (daily).
-
Body weight (weekly).
-
Food consumption (weekly).
-
Ophthalmology (pre-study and at termination).
-
Hematology and clinical chemistry (at termination).
-
-
Terminal Procedures:
-
Necropsy.
-
Organ weights.
-
Histopathology of selected tissues.
-
Signaling Pathways in Toxicology
Toxicological effects are often mediated through specific cellular signaling pathways. Diagrams generated using Graphviz can illustrate these complex interactions. For instance, a compound inducing hepatotoxicity might activate pathways leading to apoptosis.
Caption: A potential signaling pathway for drug-induced hepatotoxicity.
References
The Interaction of Iosefamate Meglumine with Plasma Proteins: A Methodological and Pharmacokinetic Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific quantitative data on the plasma protein binding of iosefamate meglumine (B1676163). This guide, therefore, provides a comprehensive overview of the principles and methodologies that would be applied to study such interactions, alongside the potential pharmacokinetic implications. The data presented in the tables are illustrative examples.
Introduction to Plasma Protein Binding and Its Significance
The binding of a drug to plasma proteins is a critical determinant of its pharmacokinetic and pharmacodynamic properties.[1] Only the unbound or "free" fraction of a drug is pharmacologically active and available to diffuse from the bloodstream to target tissues, interact with receptors, and undergo metabolism and excretion.[1] Consequently, the extent of plasma protein binding significantly influences a drug's distribution, clearance, and potential for drug-drug interactions.[1][2] For a compound like iosefamate meglumine, a contrast agent designed for specific imaging purposes, understanding its interaction with plasma proteins is essential for optimizing its efficacy and safety profile.
Key Plasma Proteins in Drug Binding
While numerous proteins are present in plasma, the two primary proteins responsible for drug binding are:
-
Albumin: The most abundant plasma protein, it primarily binds acidic drugs. Pathological conditions leading to hypoalbuminemia can significantly increase the free fraction of highly bound drugs.[3]
-
Alpha-1-Acid Glycoprotein (AAG): This protein is an acute-phase reactant and primarily binds basic and neutral drugs. Its concentration can increase in response to inflammation, potentially altering the free fraction of drugs that bind to it.
Quantitative Analysis of Plasma Protein Binding
The interaction between a drug and a plasma protein is a reversible equilibrium. The key parameters used to quantify this interaction are the association constant (Ka), the dissociation constant (Kd), and the percentage of binding.
Table 1: Illustrative Plasma Protein Binding Data for a Hypothetical Compound
| Parameter | Value | Description |
| Binding Affinity (Kd) | ||
| To Human Serum Albumin (HSA) | 10 µM | The concentration of drug at which half of the binding sites on HSA are occupied at equilibrium. A lower Kd indicates higher affinity. |
| To Alpha-1-Acid Glycoprotein (AAG) | 50 µM | The concentration of drug at which half of the binding sites on AAG are occupied at equilibrium. |
| Percentage Bound | ||
| In Human Plasma | 95% | The percentage of the total drug concentration in plasma that is bound to proteins at therapeutic concentrations. |
| Binding Sites (n) | ||
| On Human Serum Albumin | 1 | The number of binding sites for the drug on each albumin molecule. |
Experimental Protocols for Determining Plasma Protein Binding
Several well-established methods are used to determine the extent of plasma protein binding. The choice of method depends on factors such as the drug's properties, the required throughput, and the specific information needed.
Equilibrium Dialysis
Equilibrium dialysis is considered the gold standard for plasma protein binding studies.[2]
Principle: This method involves a two-compartment chamber separated by a semi-permeable membrane that allows the free drug to pass through but retains the larger protein-drug complex.[2]
Protocol:
-
Preparation: A solution of the drug in buffer is placed in one chamber (the "buffer" chamber), and a solution of plasma or a specific plasma protein (e.g., human serum albumin) is placed in the other chamber (the "protein" chamber).
-
Incubation: The dialysis unit is sealed and incubated at a constant temperature (typically 37°C) with gentle agitation until equilibrium is reached. This allows the unbound drug to diffuse across the membrane.
-
Sampling: After reaching equilibrium, samples are taken from both chambers.
-
Analysis: The concentration of the drug in both chambers is determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculation: The percentage of bound drug is calculated from the difference in drug concentration between the protein and buffer chambers.
Ultrafiltration
Ultrafiltration is a faster alternative to equilibrium dialysis.
Principle: This technique uses a centrifugal force to push the unbound drug through a semi-permeable membrane, separating it from the protein-bound drug.
Protocol:
-
Incubation: The drug is incubated with plasma or a protein solution to allow binding to occur.
-
Centrifugation: The mixture is placed in an ultrafiltration device and centrifuged. The centrifugal force drives the plasma water and the unbound drug through the filter membrane, collecting as the ultrafiltrate.
-
Analysis: The drug concentration in the ultrafiltrate (representing the free drug concentration) and the initial total drug concentration are measured.
-
Calculation: The percentage of bound drug is calculated from the ratio of the free drug concentration to the total drug concentration.
Ultracentrifugation
Principle: This method relies on the sedimentation of large protein molecules and protein-drug complexes under high centrifugal force, leaving the smaller, unbound drug molecules in the supernatant.
Protocol:
-
Incubation: The drug is incubated with plasma.
-
Centrifugation: The sample is subjected to high-speed centrifugation for an extended period.
-
Sampling: A sample of the supernatant is carefully collected.
-
Analysis: The drug concentration in the supernatant (unbound fraction) is determined.
-
Calculation: The percentage of bound drug is calculated by comparing the unbound concentration to the total initial concentration.
Visualizing Experimental Workflows and Pharmacokinetic Relationships
Experimental Workflow for Equilibrium Dialysis
Caption: Workflow for determining plasma protein binding using equilibrium dialysis.
Influence of Plasma Protein Binding on Pharmacokinetics
Caption: The impact of high plasma protein binding on key pharmacokinetic parameters.
Conclusion
References
An In-depth Technical Guide to the Solubility of Iosefamate Meglumine in Research Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Iosefamate meglumine (B1676163) in common research solvents. Due to the limited availability of direct quantitative solubility data for Iosefamate meglumine in public literature, this guide presents the available qualitative information. For comparative context, quantitative solubility data for a structurally related meglumine salt, Flunixin meglumine, is also provided. Furthermore, this guide details a standard experimental protocol for determining drug solubility and illustrates key concepts through diagrams.
Solubility of this compound
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Profile |
| Water | Soluble |
| Ethanol | Data not available |
| DMSO | Data not available |
| Methanol (B129727) | Data not available |
Reference Data: Solubility of Flunixin Meglumine
For researchers requiring an estimation of solubility for a meglumine salt in organic solvents, the data for Flunixin meglumine is presented below as a reference. It is crucial to note that these values are for a different compound and may not be representative of this compound's solubility profile.
Table 2: Quantitative Solubility of Flunixin Meglumine
| Solvent | Solubility (approx.) |
| Ethanol | 0.25 mg/mL[1][2] |
| DMSO | 30 mg/mL[1][2] |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3] The following protocol provides a detailed methodology for this experiment.
3.1. Materials
-
This compound (solid form)
-
Solvent of interest (e.g., Water, Ethanol, DMSO, Methanol)
-
Glass vials with screw caps
-
Orbital shaker or incubator with shaking capabilities
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm pore size)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Determine the concentration of the undiluted saturated solution by back-calculating from the dilution factor.
-
The resulting concentration is the solubility of this compound in the specific solvent at the tested temperature.
-
Visualizations
To further aid in the understanding of the concepts discussed, the following diagrams have been generated.
Caption: Experimental Workflow for the Shake-Flask Solubility Assay.
Caption: Key Factors Influencing Drug Solubility.[4][5][6]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
Methodological & Application
Application Notes and Protocols for Iosefamate Meglumine CT Imaging of Liver Fibrosis in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins. Its non-invasive quantification in preclinical models is crucial for developing and evaluating anti-fibrotic therapies. Computed Tomography (CT) with a hepatobiliary contrast agent offers a potential method for assessing liver fibrosis. Iosefamate meglumine (B1676163), a contrast agent taken up by hepatocytes and excreted into the biliary system, can be used to evaluate liver function and structure. This document provides a detailed protocol for utilizing Iosefamate meglumine in a micro-CT imaging workflow to quantitatively assess liver fibrosis in a mouse model. The protocol is based on the Carbon Tetrachloride (CCl₄)-induced fibrosis model, a widely used and reproducible method for inducing liver fibrosis in rodents.
Experimental Protocols
Induction of Liver Fibrosis using Carbon Tetrachloride (CCl₄)
This protocol describes the induction of liver fibrosis in mice via intraperitoneal injections of CCl₄.
Materials:
-
8-10 week old male C57BL/6 mice
-
Carbon Tetrachloride (CCl₄)
-
Corn oil or Olive oil (vehicle)
-
Sterile syringes and needles (25-27 gauge)
-
Animal scale
-
Fume hood
Procedure:
-
Prepare a 10% (v/v) solution of CCl₄ in corn oil or olive oil within a chemical fume hood. For example, mix 1 ml of CCl₄ with 9 ml of oil.
-
Weigh each mouse to determine the correct injection volume.
-
Administer the CCl₄ solution via intraperitoneal (IP) injection at a dose of 1.0 ml/kg body weight.[1][2]
-
Injections should be performed twice weekly for a duration of 6-8 weeks to induce significant fibrosis.[3]
-
A control group of mice should be injected with the vehicle (corn oil or olive oil) at the same volume and frequency.
-
Monitor the health of the animals regularly (body weight, activity, grooming).
This compound Enhanced CT Imaging Protocol
This protocol details the steps for performing contrast-enhanced micro-CT imaging on mice with induced liver fibrosis.
A. Animal Preparation:
-
Fast the mice for 4-6 hours before the scan to reduce gastrointestinal content, but ensure access to water.
-
Anesthetize the mouse using isoflurane (B1672236) (1-3% in oxygen) delivered via a nose cone.[4] Maintain the anesthesia throughout the imaging procedure.
-
Place the anesthetized mouse in a supine position on the scanner bed.
-
To minimize motion artifacts from breathing, use a respiratory gating system (e.g., a pneumatic pillow placed on the thorax) to monitor the respiratory cycle.[4][5]
-
Maintain the mouse's body temperature using a heating pad or lamp.
-
Place a tail vein catheter for the intravenous injection of the contrast agent.
B. Image Acquisition:
-
Pre-contrast Scan: Acquire a non-contrast CT scan of the abdominal region covering the entire liver.
-
Contrast Administration:
-
This compound is chemically and pharmacologically similar to Iodipamide meglumine.[1] The intravenous LD50 of a 52% Iodipamide meglumine solution in mice is approximately 3224 mg/kg.[6] A safe and effective imaging dose is estimated to be in the range of 150-300 mg Iodine/kg. This compound contains approximately 257 mg of organically bound iodine per ml of a 52% solution.[6]
-
Slowly inject the calculated volume of this compound solution intravenously via the tail vein catheter.
-
-
Post-contrast Scans:
-
Arterial/Portal Venous Phase: While not the primary focus for fibrosis assessment with this agent, a scan can be acquired approximately 20-60 seconds post-injection to visualize vascular changes.
-
Equilibrium Phase: Acquire the key post-contrast scan between 3-5 minutes after injection. This timing allows for the equilibration of the contrast agent in the extracellular space of the liver, which is expanded in fibrotic tissue.[7]
-
C. Data Analysis: Quantitative Assessment of Liver Fibrosis
-
Hounsfield Unit (HU) Measurement:
-
Using the imaging software, draw regions of interest (ROIs) in the liver parenchyma on both pre- and post-contrast (equilibrium phase) scans, carefully avoiding large blood vessels.
-
Measure the mean HU values for each ROI.
-
-
Calculation of Extracellular Volume (ECV) Fraction:
-
The ECV fraction, which correlates with the extent of fibrosis, can be calculated using the following formula[7]: fECV (%) = (ΔHU_liver / ΔHU_aorta) * (100 - Hematocrit [%]) Where:
-
ΔHU_liver = (HU_liver_post-contrast - HU_liver_pre-contrast)
-
ΔHU_aorta = (HU_aorta_post-contrast - HU_aorta_pre-contrast)
-
Hematocrit can be measured from a blood sample or a standard value for the mouse strain can be used.
-
-
An increase in the calculated fECV is indicative of a greater degree of liver fibrosis.[3]
-
Histological Validation of Liver Fibrosis
Post-imaging, it is essential to validate the CT findings with histological analysis.
Materials:
-
4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin (NBF)
-
Phosphate Buffered Saline (PBS)
-
Ethanol (B145695) series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Picrosirius Red stain
-
Microscope
Procedure:
-
Euthanize the mouse according to approved institutional guidelines.
-
Perfuse the liver with PBS followed by 4% PFA or 10% NBF.
-
Excise the liver and fix it in 4% PFA or 10% NBF overnight at 4°C.
-
Process the fixed tissue through an ethanol series and xylene, and embed in paraffin.
-
Section the paraffin-embedded liver tissue at 5 µm thickness.
-
Stain the sections with Picrosirius Red to visualize collagen fibers (which will appear red).
-
Score the degree of fibrosis using a semi-quantitative scoring system such as the METAVIR or Ishak systems.[4][8]
Data Presentation
Table 1: CCl₄-Induced Liver Fibrosis Model Parameters
| Parameter | Value | Reference |
|---|---|---|
| Animal Model | Male C57BL/6 mice, 8-10 weeks old | [3] |
| Fibrosis Inducing Agent | Carbon Tetrachloride (CCl₄) | [1] |
| Vehicle | Corn oil or Olive oil | [1] |
| CCl₄ Concentration | 10% (v/v) in vehicle | [1] |
| Dosage | 1.0 ml/kg body weight | [2] |
| Administration Route | Intraperitoneal (IP) injection | [3] |
| Frequency | Twice weekly | [3] |
| Duration | 6-8 weeks |[3] |
Table 2: Micro-CT Imaging Protocol Parameters
| Parameter | Specification | Reference |
|---|---|---|
| Anesthesia | 1-3% Isoflurane in Oxygen | [4] |
| Gating | Respiratory Gating | [5] |
| Scanner Settings | ||
| Tube Voltage | 50-80 kVp | [5] |
| Tube Current | 200-500 µA | [5] |
| Voxel Size | 50-100 µm isotropic | [4] |
| Contrast Agent | ||
| Agent | This compound (52% solution) | [6] |
| Iodine Concentration | ~257 mg/ml | [6] |
| Proposed Dose | 150-300 mg Iodine/kg | [6] |
| Administration | Intravenous (IV) bolus | |
| Scan Timing | ||
| Pre-contrast | Baseline scan |
| Post-contrast (Equilibrium) | 3-5 minutes post-injection |[7] |
Table 3: Histological Scoring Systems for Liver Fibrosis
| Scoring System | Fibrosis Stages | Description | Reference |
|---|---|---|---|
| METAVIR | F0 | No fibrosis | [8] |
| F1 | Portal fibrosis without septa | [8] | |
| F2 | Portal fibrosis with few septa | [8] | |
| F3 | Numerous septa without cirrhosis | [8] | |
| F4 | Cirrhosis | [8] | |
| Ishak | 0 | No fibrosis | [4] |
| 1 | Fibrous expansion of some portal areas | [4] | |
| 2 | Fibrous expansion of most portal areas | [4] | |
| 3 | Fibrous expansion of most portal areas with occasional portal to portal bridging | [4] | |
| 4 | Fibrous expansion of portal areas with marked bridging (portal to portal and portal to central) | [4] | |
| 5 | Marked bridging with occasional nodules (incomplete cirrhosis) | [4] |
| | 6 | Cirrhosis, probable or definite |[4] |
Visualizations
References
- 1. Quantification of Liver Fibrosis at T1 and T2 Mapping with Extracellular Volume Fraction MRI: Preclinical Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Longitudinal Imaging of Liver Cancer Using MicroCT and Nanoparticle Contrast Agents in CRISPR/Cas9-Induced Liver Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Equilibrium contrast-enhanced CT imaging to evaluate hepatic fibrosis: initial validation by comparison with histopathologic sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo microCT imaging of liver lesions in small animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. CT Techniques, Protocols, Advancements and Future Directions in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sysrevpharm.org [sysrevpharm.org]
Application Notes and Protocols for Intravenous Iosefamate Meglumine Administration in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iosefamate meglumine (B1676163) is a hepatobiliary contrast agent that has been evaluated for computed tomography (CT) imaging. Its utility lies in its uptake by hepatocytes and subsequent excretion into the biliary system, allowing for visualization of the liver parenchyma and biliary tree. These application notes provide detailed protocols for the intravenous administration of iosefamate meglumine in rat models for preclinical imaging and toxicity studies. The provided methodologies are based on general principles of contrast agent administration in rodents and available data from studies on analogous compounds, as specific literature on this compound in rats is limited.
Data Presentation
Table 1: Efficacy and Toxicity of this compound in a Canine Model
| Parameter | Value | Species | Notes |
| Efficacy (Hepatic Opacification) | 0.34 Hounsfield Units (H) per mg I/kg | Dog | Provides a starting point for dose-response studies in rats. |
| Toxicity | Transient abnormalities in at least one liver function test | Dog | Suggests monitoring of liver enzymes (e.g., ALT, AST) is crucial. |
| Severe Adverse Event | One animal death with hepatic necrosis reported | Dog | Highlights the potential for severe hepatotoxicity at higher doses. |
Experimental Protocols
Hepatobiliary Imaging in Rats using this compound
This protocol describes the intravenous administration of this compound for CT-based visualization of the liver and biliary tract in rats.
Materials:
-
This compound solution for injection
-
Sprague-Dawley or Wistar rats (male or female, 8-10 weeks old)
-
Anesthesia machine with isoflurane (B1672236)
-
Induction chamber
-
Nose cone for anesthesia maintenance
-
27-30 gauge needle and syringe
-
Warming pad
-
CT scanner
Procedure:
-
Animal Preparation:
-
Fast the rats for 4-6 hours prior to the procedure to reduce gastrointestinal contents, but allow free access to water.
-
Weigh the rat to determine the correct dose of this compound.
-
Induce anesthesia using 3-4% isoflurane in an induction chamber.
-
-
Catheterization (Optional but Recommended for repeated sampling):
-
For pharmacokinetic studies, cannulate the jugular or femoral vein for blood sampling.
-
-
Intravenous Administration:
-
Transfer the anesthetized rat to the CT scanner gantry and maintain anesthesia with 1.5-2.5% isoflurane via a nose cone.
-
Place the rat on a warming pad to maintain body temperature.
-
Disinfect the lateral tail vein with an alcohol swab.
-
Administer this compound via the tail vein. The injection should be performed slowly and steadily.
-
Based on canine studies, a starting dose range of 150-600 mg I/kg can be considered for dose-finding studies in rats.
-
-
CT Imaging:
-
Acquire a pre-contrast (baseline) scan of the abdominal region.
-
Following administration, acquire dynamic post-contrast scans at multiple time points (e.g., 5, 15, 30, 60, 90, and 180 minutes) to visualize the hepatic uptake and biliary excretion phases.
-
-
Post-Procedure Monitoring:
-
After imaging, discontinue anesthesia and allow the rat to recover on a warming pad.
-
Monitor the animal for any signs of distress or adverse reactions.
-
Provide food and water ad libitum after full recovery.
-
Acute Toxicity Assessment of Intravenous this compound in Rats
This protocol outlines a procedure to evaluate the acute toxicity of this compound following a single intravenous dose.
Materials:
-
This compound solution for injection
-
Sprague-Dawley or Wistar rats (equal numbers of males and females, 8-10 weeks old)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Blood collection tubes (e.g., with EDTA or serum separator)
-
Centrifuge
-
Equipment for clinical chemistry and hematology analysis
-
Necropsy tools
-
Formalin and other histology reagents
Procedure:
-
Dosing and Observation:
-
Divide rats into several groups: a control group receiving saline and treatment groups receiving different doses of this compound (e.g., low, medium, and high doses, informed by canine data).
-
Administer the designated dose intravenously as described in the imaging protocol.
-
Observe the animals continuously for the first 4 hours and then periodically for 14 days for clinical signs of toxicity (e.g., changes in behavior, respiration, posture, and mortality).
-
-
Blood Collection and Analysis:
-
Collect blood samples (e.g., via tail vein or cardiac puncture at termination) at baseline (pre-dose) and at selected time points post-administration (e.g., 24 hours, 72 hours, and 14 days).
-
Process blood to obtain serum or plasma.
-
Perform clinical chemistry analysis to assess liver function (ALT, AST, ALP, bilirubin) and kidney function (BUN, creatinine).
-
Conduct hematology analysis to evaluate effects on blood cells.
-
-
Necropsy and Histopathology:
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Perform a gross necropsy, examining all major organs, with particular attention to the liver and kidneys.
-
Collect organ weights.
-
Preserve the liver, kidneys, and any other organs with gross abnormalities in 10% neutral buffered formalin for histopathological examination.
-
Visualizations
Hepatobiliary Transport Pathway
The following diagram illustrates a generalized pathway for the uptake of hepatobiliary contrast agents from the sinusoidal blood, transport into hepatocytes, and excretion into the bile canaliculus. While the specific transporters for this compound are not definitively identified, this pathway represents the likely mechanism.
Caption: Generalized hepatobiliary transport of contrast agents.
Experimental Workflow for Hepatobiliary Imaging
This workflow diagram outlines the key steps in conducting a hepatobiliary imaging study in rats using this compound.
Caption: Workflow for in vivo hepatobiliary imaging in rats.
Logical Relationship for Toxicity Assessment
This diagram illustrates the logical flow of a typical acute toxicity study.
Caption: Logical flow of an acute intravenous toxicity study.
Application Notes and Protocols: Dosage Calculation of Iosefamate Meglumine for Preclinical Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iosefamate meglumine (B1676163) is an iodinated, water-soluble contrast agent that has been investigated for hepatobiliary imaging using computed tomography (CT).[1][2] As a dimeric ionic compound, it shares similarities with other hepatobiliary contrast agents that are actively taken up by hepatocytes and subsequently excreted into the biliary system. This property allows for the enhancement of liver parenchyma and visualization of the biliary tract, making it a potential tool for the detection and characterization of liver lesions in preclinical research.
These application notes provide a comprehensive guide to the dosage calculation, administration, and imaging protocols for using Iosefamate meglumine in preclinical animal models, primarily based on available data from canine studies. Researchers should note that species-specific optimization of dosage and imaging parameters is highly recommended.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound from preclinical studies.
| Parameter | Species | Dosage Range (Intravenous) | Imaging Modality | Key Findings | Reference |
| Efficacy & Toxicity | Dog (Canis lupus familiaris) | 150 - 600 mg I/kg | Computed Tomography (CT) | Effective for hepatic and biliary opacification. Transient abnormalities in liver function tests observed. One case of hepatic necrosis reported at an unspecified dose within the range. | [1] |
| Efficacy | Dog (Canis lupus familiaris) | 150 mg I/kg | Computed Tomography (CT) | Increased the CT attenuation difference between liver and blood by 16 EMI units. | [2] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Sterile saline for injection (0.9% NaCl)
-
Syringes and needles (appropriate gauge for the animal model)
-
Animal model (e.g., dog, rat, mouse)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Preclinical CT scanner
Preparation of this compound Solution
-
Reconstitution: If this compound is in powder form, reconstitute it with sterile saline to the desired concentration. The concentration should be calculated to allow for the administration of the target dose in an appropriate volume for the animal's size.
-
Warm to Body Temperature: Gently warm the reconstituted solution to approximately 37°C to reduce viscosity and minimize the risk of adverse physiological reactions upon injection.
-
Ensure Complete Dissolution: Visually inspect the solution to ensure that the this compound is fully dissolved and that there are no visible particulates.
Animal Preparation and Anesthesia
-
Fasting: Fast the animals for a minimum of 4 hours prior to the procedure to reduce gastrointestinal contents, which can interfere with abdominal imaging. Ensure free access to water.
-
Anesthesia: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane). The choice of anesthesia should be in accordance with the institution's approved animal care and use protocols.
-
Catheterization: For intravenous administration, place a catheter in a suitable vein (e.g., tail vein for rodents, cephalic vein for larger animals). Secure the catheter in place.
-
Positioning: Position the anesthetized animal on the imaging bed of the preclinical CT scanner. Use a heating pad to maintain the animal's body temperature throughout the procedure.
Administration of this compound
-
Dosage Calculation: Calculate the required volume of the this compound solution based on the animal's body weight and the target dose (refer to the table in Section 2). The recommended starting dose range, based on canine studies, is 150-600 mg of Iodine per kilogram of body weight.[1]
-
Intravenous Injection: Administer the calculated volume of the warmed this compound solution via the indwelling catheter. The injection should be performed slowly and steadily over 1-2 minutes to minimize the risk of adverse events.
-
Flush: Following the contrast agent administration, flush the catheter with a small volume of sterile saline to ensure the complete dose has been delivered.
Preclinical CT Imaging Protocol
-
Scout Scan: Perform a low-dose scout scan to confirm the correct positioning of the animal and to define the imaging volume.
-
Pre-contrast Scan: Acquire a baseline (pre-contrast) CT scan of the region of interest (e.g., abdomen) before the administration of this compound.
-
Post-contrast Dynamic Scans: Immediately after the administration of the contrast agent, initiate a series of dynamic post-contrast scans. The timing of these scans should be optimized to capture the arterial, portal venous, and delayed (hepatobiliary) phases of enhancement.
-
Arterial Phase: Typically 15-30 seconds post-injection.
-
Portal Venous Phase: Typically 60-90 seconds post-injection.
-
Hepatobiliary (Delayed) Phase: Due to the hepatic uptake and biliary excretion of this compound, delayed scans are crucial. Based on canine studies, imaging up to 3 hours post-injection is recommended to assess liver and biliary tract enhancement.
-
-
Image Reconstruction: Reconstruct the acquired CT data using appropriate algorithms to generate high-resolution images for analysis.
Suggested CT Scanner Settings (to be optimized for the specific system):
| Parameter | Suggested Value |
| X-ray Tube Voltage | 50-80 kVp |
| X-ray Tube Current | 200-500 µA |
| Voxel Size | 50-150 µm |
| Number of Projections | 360-720 |
| Scan Time | Variable, depending on the protocol |
Visualizations
Experimental Workflow
Caption: Workflow for a preclinical imaging study using this compound.
Conceptual Pathway of Hepatobiliary Contrast Agent
Caption: Pharmacokinetic pathway of a hepatobiliary contrast agent like this compound.
Safety Considerations
-
Hepatotoxicity: Studies in dogs have indicated a potential for transient abnormalities in liver function tests and, in one reported case, hepatic necrosis following the administration of this compound. It is crucial to monitor liver function, especially when using higher doses or in longitudinal studies.
-
Renal Function: The available data did not show any renal impairment in dogs. However, as with any iodinated contrast agent, the potential for effects on renal function should be considered, particularly in animals with pre-existing renal conditions.
-
Adverse Reactions: As with other contrast media, there is a potential for hypersensitivity reactions. Monitor the animal for any signs of distress during and after administration.
Conclusion
This compound shows potential as a contrast agent for preclinical hepatobiliary CT imaging. The provided protocols offer a starting point for its application in animal models. Researchers must be aware of the limited data, particularly in rodents, and the potential for hepatotoxicity. Careful dose optimization and monitoring are essential for successful and safe preclinical imaging studies with this agent. Further research is warranted to establish detailed pharmacokinetic and safety profiles in commonly used preclinical species.
References
Application Notes and Protocols: Iosefamate Meglumine for Dynamic Contrast-Enhanced CT of the Liver
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iosefamate meglumine (B1676163) is a water-soluble, iodinated, hepatobiliary contrast agent investigated for computed tomography (CT) of the liver.[1][2] Unlike conventional extracellular contrast agents that enhance the vascular compartments, iosefamate meglumine is actively taken up by hepatocytes, leading to a selective and prolonged enhancement of normal liver parenchyma.[1][3] This property was explored for its potential to improve the detection of hepatic lesions, such as tumors, which typically lack normal hepatocytes and would therefore appear as unenhanced defects against the opacified liver background.[1]
These application notes provide a summary of the experimental use of this compound for dynamic contrast-enhanced CT (DCE-CT) of the liver, based on preclinical studies. It is important to note that while this compound showed promise in early investigations, its clinical use has been limited due to challenges in achieving sufficient hepatic opacification and concerns about potential hepatotoxicity. This document is intended for research and informational purposes to understand the principles and historical context of hepatocyte-specific CT contrast agents.
Experimental Protocols
Animal Model and Preparation
The majority of preclinical studies on this compound for liver CT were conducted in canine models.
-
Animal Model: Adult mongrel dogs of both sexes.
-
Anesthesia: General anesthesia was induced and maintained throughout the imaging procedure.
-
Catheterization: Intravenous catheters were placed for the administration of this compound and for blood sampling.
CT Imaging Protocol
A standardized CT imaging protocol is crucial for reproducible results in DCE-CT studies.
-
Scanner: Early studies utilized scanners such as the Technicare 2020 CT scanner.
-
Pre-contrast Scan: A baseline, non-contrast CT scan of the liver was performed to establish baseline attenuation values of the liver parenchyma and blood.
-
Contrast Administration: this compound was administered intravenously. The dose and rate of administration were varied in different studies to assess the dose-response relationship.
-
Dynamic Post-contrast Scanning: Following contrast administration, sequential CT scans of the liver were acquired at multiple time points. The timing of these scans was designed to capture the dynamic enhancement of the liver and blood. Scans were typically performed at intervals ranging from a few minutes to several hours post-injection.
-
Image Analysis: Regions of interest (ROIs) were drawn on the CT images to measure the mean attenuation values (in Hounsfield Units, HU) of the liver parenchyma and major blood vessels (e.g., aorta) at each time point.
Pharmacokinetic and Toxicity Assessment
-
Blood Sampling: Blood samples were collected at various time points post-injection to determine the pharmacokinetics of this compound.
-
Toxicity Monitoring: Liver and kidney function tests were performed before and after the administration of the contrast agent to assess for potential toxicity. Parameters monitored included liver enzymes and renal function markers.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound for liver CT.
Table 1: Dose-Dependent Increase in Liver-Blood CT Attenuation Difference
| This compound Dose (mg I/kg) | Number of Experiments | Maximum Increase in (CTLiver - CTBlood) (EMI units) |
| 100 | 5 | 10.8 |
| 150 | 7 | 16.4 |
| 200 | 1 | 20 |
| 300 | 1 | 21 |
Data adapted from Koehler R.E., et al., Radiology, 1979.
Table 2: Efficacy of Hepatic Opacification for Iosefamate and a Derivative
| Compound | Efficiency of Liver Opacification (Hounsfield Units per mg I/kg) |
| Iosefamate | 0.34 |
| MI-294 | 0.40 |
Data adapted from Seltzer S.E., et al., AJR, 1985.
Visualizations
Experimental Workflow for DCE-CT of the Liver with this compound
Caption: Experimental workflow for preclinical evaluation of this compound.
Conceptual Signaling Pathway for Hepatocyte Uptake of this compound
Caption: Conceptual pathway of this compound uptake by hepatocytes.
References
Application Notes and Protocols for Assessing Biliary Function with Iosefamate Meglumine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iosefamate meglumine (B1676163) is an iodinated, water-soluble, dimeric contrast agent that has been evaluated for hepatobiliary imaging.[1][2] Following intravenous administration, it is taken up by hepatocytes and subsequently excreted into the biliary tract. This property allows for the visualization and functional assessment of the liver and biliary system using computed tomography (CT). These application notes provide a comprehensive overview and detailed protocols for utilizing Iosefamate meglumine in preclinical animal models to assess biliary function.
The primary application of this compound in this context is to non-invasively visualize the biliary tree, assess the rate and extent of biliary excretion, and identify potential obstructions or abnormalities in bile flow. While newer agents are available, the principles and techniques described herein are foundational for studies involving hepatobiliary contrast agents.
Mechanism of Action: Hepatobiliary Excretion Pathway
The biliary excretion of this compound, like other hepatobiliary contrast agents, is a multi-step process involving specific transporters on the hepatocyte membrane.[3][4][5]
-
Sinusoidal Uptake: After intravenous injection, this compound circulates in the bloodstream and reaches the liver sinusoids. It is then actively transported across the basolateral membrane into the hepatocytes. This uptake is primarily mediated by members of the Organic Anion Transporting Polypeptide (OATP) family (gene SLCO).
-
Intracellular Transport: Once inside the hepatocyte, the contrast agent is transported through the cytoplasm.
-
Canalicular Excretion: Finally, this compound is secreted across the apical (canalicular) membrane into the bile canaliculi. This is an active transport process mediated by the Multidrug Resistance-Associated Protein 2 (MRP2; gene ABCC2). From the canaliculi, it flows into the larger bile ducts, the gallbladder, and eventually into the small intestine.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies involving this compound and analogous hepatobiliary contrast agents.
Table 1: Efficacy of this compound in a Canine Model
| Parameter | Value | Units |
| Animal Model | Dog | - |
| Administration Route | Intravenous | - |
| Dosage Range | 150 - 600 | mg I/kg |
| Imaging Modality | Computed Tomography (CT) | - |
| Imaging Timeframe | Up to 3 | hours |
| Hepatic Opacification Efficiency | 0.34 | Hounsfield Units / (mg I/kg) |
Table 2: Toxicity Observations for this compound in a Canine Model
| Observation | Details |
| Liver Function Tests | Transient abnormalities observed at some dose levels. |
| Renal Function | No impairment noted. |
| Severe Adverse Events | One animal death with hepatic necrosis reported. |
| General Note | Potential for hepatotoxicity requires careful consideration and monitoring. |
Experimental Protocols
The following are detailed, representative protocols for assessing biliary function using this compound in canine and rodent models. These are composite protocols based on available data and may require optimization for specific experimental needs.
Experimental Workflow
Protocol for Canine Model (Adapted from Seltzer et al., 1985)
a. Materials:
-
This compound solution (sterile, for injection)
-
Adult Beagle dogs (healthy, either sex)
-
Anesthetic agent (e.g., sodium pentobarbital)
-
Intravenous catheter setup
-
Physiological saline
-
CT scanner
b. Animal Preparation:
-
Fast dogs for 12-18 hours prior to the experiment, with free access to water.
-
Anesthetize the animal and maintain a stable plane of anesthesia throughout the procedure.
-
Place an intravenous catheter in a suitable vein (e.g., cephalic vein) for administration of the contrast agent and fluids.
c. Imaging Protocol:
-
Position the dog in the CT scanner.
-
Perform a pre-contrast (baseline) scan of the abdominal region, ensuring coverage of the liver and biliary system.
-
Administer this compound intravenously at a dose of 150-450 mg I/kg. The injection should be given over 1-2 minutes.
-
Immediately begin post-contrast CT scans. Acquire images at regular intervals (e.g., 5, 15, 30, 60, 90, 120, and 180 minutes) post-injection.
-
Monitor the animal's vital signs throughout the imaging procedure.
d. Data Analysis:
-
On the CT images, draw Regions of Interest (ROIs) over the liver parenchyma, gallbladder, and major bile ducts.
-
Measure the mean CT density in Hounsfield Units (HU) for each ROI at each time point.
-
Calculate the change in HU from baseline (ΔHU) to quantify contrast enhancement over time.
-
The rate of enhancement in the biliary system provides an indicator of biliary excretion function.
e. Post-Procedure Care and Toxicity Assessment:
-
Allow the animal to recover from anesthesia under observation.
-
Collect blood samples at baseline and at 24, 48, and 72 hours post-procedure to assess liver function (ALT, AST, ALP, bilirubin) and kidney function (BUN, creatinine).
-
Monitor the animal for any adverse reactions.
Representative Protocol for Rodent Model (Mouse/Rat)
a. Materials:
-
This compound solution (sterile, for injection)
-
Adult mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley)
-
Inhalant anesthesia (e.g., isoflurane) with an appropriate delivery system
-
Tail vein catheter or needle for intravenous injection
-
Warming pad to maintain body temperature
-
Micro-CT scanner
b. Animal Preparation:
-
Fast the rodent for 4-6 hours prior to the experiment, with free access to water.
-
Induce anesthesia using isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance).
-
Place the anesthetized animal on the scanner bed, which should have a warming system to maintain body temperature.
-
Secure a tail vein catheter for intravenous administration.
c. Imaging Protocol:
-
Perform a pre-contrast micro-CT scan of the abdomen.
-
Administer this compound via the tail vein. A starting dose of 150 mg I/kg can be used, with subsequent optimization as needed.
-
Acquire a series of post-contrast scans. Given the faster metabolism in rodents, a more rapid and frequent scanning sequence is recommended (e.g., 2, 5, 10, 20, 30, 45, and 60 minutes post-injection).
d. Data Analysis:
-
Similar to the canine protocol, use ROIs to measure HU in the liver parenchyma, gallbladder (if present and visible), and common bile duct.
-
Plot ΔHU over time to assess the pharmacokinetics of hepatobiliary clearance.
e. Post-Procedure Care:
-
Discontinue anesthesia and allow the animal to recover on a warming pad.
-
Monitor the animal until it is fully ambulatory.
-
For toxicity assessment, satellite groups of animals can be used for blood collection at various time points post-procedure.
Data Interpretation and Troubleshooting
-
Delayed or Absent Biliary Enhancement: May indicate biliary obstruction, hepatocellular dysfunction (impaired uptake or excretion), or reduced liver perfusion.
-
Persistent Liver Parenchymal Enhancement with Poor Biliary Excretion: Suggests impaired canalicular transport (e.g., MRP2 dysfunction).
-
Artifacts: Motion artifacts can be minimized by ensuring a stable plane of anesthesia. Beam hardening artifacts can be addressed with appropriate CT scanner calibration and reconstruction algorithms.
-
Toxicity: Closely monitor animals for signs of distress. If hepatotoxicity is a concern, consider using lower doses or alternative agents. The observation of hepatic necrosis in a dog study highlights the importance of careful dose selection and animal monitoring.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized for specific research questions and institutional animal care and use guidelines.
References
- 1. [PDF] How Organic Anions Accumulate in Hepatocytes Lacking Mrp2: Evidence in Rat Liver | Semantic Scholar [semanticscholar.org]
- 2. Experimental evaluation of this compound and its derivatives as hepatobiliary CT contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. radiopaedia.org [radiopaedia.org]
- 4. Review of hepatobiliary contrast agents: Current applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Hepatobiliary MR Contrast Agents | Radiology Key [radiologykey.com]
Application Notes and Protocols: Iosefamate Meglumine for the Detection of Liver Metastases in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iosefamate meglumine (B1676163) is a water-soluble, iodinated contrast agent that has been investigated for its potential as a hepatobiliary contrast agent for computed tomography (CT) scanning.[1][2] Chemically and pharmacologically similar to iodipamide, it is actively taken up by hepatocytes and excreted into the biliary system. This property allows for the opacification of liver parenchyma, enhancing its contrast against tissues that do not accumulate the agent, such as liver metastases. Liver metastases typically have a different blood supply and lack the specific transporters for uptake, leading to a difference in CT attenuation between the healthy liver tissue and the metastatic lesions. This document provides an overview of the research applications of Iosefamate meglumine, with a focus on preclinical experimental protocols for the detection of liver metastases.
While research into this compound showed some promise, its clinical acceptance has been limited due to factors such as modest hepatic opacification and potential hepatotoxicity.[1] Newer hepatobiliary contrast agents, particularly for magnetic resonance imaging (MRI), have since been developed.[3][4] However, the foundational research on this compound provides valuable insights into the principles of hepatobiliary contrast enhancement for liver lesion detection.
Mechanism of Action
Hepatobiliary contrast agents like this compound are taken up by hepatocytes, leading to an increase in the attenuation of X-rays in the healthy liver parenchyma during a CT scan. Liver metastases, which are often hypovascular and lack the specific organic anion transporting polypeptides (OATPs) responsible for the uptake of such agents, do not accumulate this compound to the same extent. This differential uptake results in enhanced contrast between the normal liver tissue and the metastatic lesions, thereby improving their detectability.
Caption: Proposed mechanism of this compound in liver metastasis detection.
Data Presentation
The following tables summarize quantitative data from preclinical studies evaluating this compound and its derivatives as hepatobiliary CT contrast agents in canine models.
Table 1: Efficacy of Hepatic Opacification
| Compound | Dose (mg I/kg) | Maximum Liver Enhancement (Hounsfield Units) | Efficiency (Hounsfield Units per mg I/kg) |
| This compound | 150-600 | - | 0.34 |
| MI-294 | 150-600 | - | 0.40 |
Note: Data derived from studies in dogs. Efficiency is calculated as the maximal change in Hounsfield units normalized to the administered dose.
Table 2: Comparative CT Attenuation
| Agent | Dose | Change in Liver-Blood CT Attenuation Difference (EMI units) |
| This compound | 150 mg I/kg | 16 |
Note: Data from a study in dogs, suggesting potential for improved detection of isodense tumors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the evaluation of this compound as a hepatobiliary contrast agent. These protocols are based on studies conducted in dogs and can be adapted for other preclinical animal models.
In Vivo CT Imaging Protocol for Liver Enhancement
Objective: To assess the pharmacokinetics and efficacy of this compound in enhancing liver contrast on CT scans.
Animal Model: Adult mongrel dogs.
Materials:
-
This compound solution (sterile, for intravenous injection)
-
Physiological saline (0.9% NaCl)
-
Intravenous catheters
-
CT scanner
-
Anesthesia (e.g., sodium pentobarbital)
Procedure:
-
Animal Preparation: Anesthetize the dogs and place intravenous catheters for contrast administration and blood sampling.
-
Baseline Imaging: Perform a baseline CT scan of the upper abdomen to determine the pre-contrast CT attenuation values of the liver, blood (aorta), and other organs of interest.
-
Contrast Administration: Administer this compound intravenously. Doses in research have ranged from 150 to 600 mg I/kg. The injection should be delivered as a bolus or a rapid infusion.
-
Dynamic and Delayed Imaging: Acquire a series of CT scans at multiple time points post-injection to capture the dynamic enhancement of the liver and biliary system. Suggested time points include immediately after injection and at regular intervals for up to 3 hours.
-
Image Analysis:
-
Measure the CT attenuation values (in Hounsfield Units) of the liver parenchyma and blood at each time point.
-
Calculate the change in attenuation from baseline to determine the degree of contrast enhancement.
-
The efficiency of hepatic opacification can be calculated by normalizing the maximum enhancement to the administered dose (Hounsfield Units per mg I/kg).
-
Protocol for Assessing Hepatotoxicity
Objective: To evaluate the potential hepatotoxicity of this compound following intravenous administration.
Animal Model: Adult mongrel dogs.
Materials:
-
This compound solution
-
Blood collection tubes (for serum chemistry)
-
Reagents for liver function tests (e.g., ALT, AST, bilirubin)
Procedure:
-
Baseline Blood Sampling: Collect a baseline blood sample prior to contrast administration for liver function tests.
-
Contrast Administration: Administer this compound intravenously at the desired dose.
-
Post-Administration Blood Sampling: Collect blood samples at various time points post-administration, for example, at 24, 48, and 72 hours.
-
Biochemical Analysis: Analyze the serum samples for key liver function markers, including:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin
-
-
Data Analysis: Compare the post-administration liver function test results to the baseline values to identify any transient or persistent abnormalities. Note any significant elevations that may indicate hepatotoxicity. In terminal studies, histopathological examination of the liver can be performed to look for evidence of necrosis or other cellular damage.
Caption: Experimental workflow for preclinical evaluation of this compound.
Considerations and Limitations
-
Hepatotoxicity: Studies have reported transient abnormalities in liver function tests and, in at least one case, fatal hepatic necrosis in a dog receiving this compound. Therefore, careful dose selection and monitoring of liver function are crucial in any preclinical study.
-
Limited Recent Data: The majority of the research on this compound was conducted in the late 1970s and early 1980s. More recent advancements in imaging technology and contrast agent development should be considered when designing new studies.
-
Animal Models of Liver Metastases: The provided protocols are for general liver imaging. For specific studies on liver metastases, appropriate animal models need to be established, such as through splenic injection of tumor cells to induce hepatic metastases.
-
Alternative Imaging Modalities: For the detection of liver metastases, MRI with hepatobiliary contrast agents like gadoxetate disodium (B8443419) or gadobenate dimeglumine is now more commonly used and has shown high sensitivity and specificity.
Conclusion
This compound has been demonstrated to function as a hepatobiliary contrast agent for CT imaging in preclinical models. The protocols outlined here provide a framework for researchers interested in studying this or similar agents for the detection of liver lesions. While its clinical use has been superseded by newer agents, the principles of its application remain relevant to the field of liver imaging and contrast agent development. Researchers should be mindful of the potential for hepatotoxicity and consider the context of more modern imaging techniques in their experimental design.
References
- 1. Experimental evaluation of this compound and its derivatives as hepatobiliary CT contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an iodinated contrast agent for hepatic computed tomography scanning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of liver contrast agents: impact for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contrast agents for hepatic MRI - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of Iosefamate Meglumine using Primary Human Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iosefamate meglumine (B1676163) is a chemical compound that has been investigated as a potential hepatobiliary contrast agent for computed tomography (CT) scanning.[1] While it demonstrates properties suitable for imaging the liver and biliary tract, concerns regarding its potential for hepatotoxicity have been raised.[1] Early assessment of potential drug-induced liver injury (DILI) is a critical component of drug development. Primary human hepatocytes are considered the gold standard for in vitro hepatotoxicity testing as they retain many of the metabolic and physiological characteristics of the liver in vivo.[2][3]
These application notes provide a comprehensive framework for utilizing primary human hepatocytes to evaluate the potential hepatotoxic effects of Iosefamate meglumine. The described protocols are designed to assess various mechanisms of cytotoxicity, providing a robust in vitro model for risk assessment. The assays detailed below will enable researchers to investigate cell viability, oxidative stress, and mitochondrial function, key indicators of potential liver injury.
Experimental Assays and Protocols
A tiered approach is recommended to comprehensively evaluate the hepatotoxicity of this compound. This includes initial cytotoxicity screening followed by more detailed mechanistic studies.
Cytotoxicity Assessment: Cell Viability Assay (MTT Assay)
This assay provides a quantitative measure of cell viability by assessing the metabolic activity of hepatocytes.
Protocol:
-
Cell Culture: Plate cryopreserved primary human hepatocytes in collagen-coated 96-well plates at a density of 5 x 10⁴ cells per well. Allow cells to attach and form a monolayer for 24-48 hours in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable vehicle (e.g., cell culture medium). Serially dilute the compound to achieve a range of concentrations (e.g., 0.1 µM to 1000 µM). Remove the culture medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only wells as a negative control and a known hepatotoxin (e.g., chlorpromazine) as a positive control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Following incubation, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Data Presentation:
Table 1: Cytotoxicity of this compound on Primary Human Hepatocytes (MTT Assay)
| Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 0.1 | 98 ± 4.9 | 97 ± 5.5 | 95 ± 6.3 |
| 1 | 95 ± 5.1 | 92 ± 4.7 | 88 ± 5.9 |
| 10 | 85 ± 6.3 | 78 ± 5.9 | 70 ± 6.8 |
| 100 | 60 ± 7.1 | 51 ± 6.2 | 42 ± 7.0 |
| 1000 | 25 ± 4.8 | 15 ± 4.1 | 8 ± 3.5 |
| Positive Control | 45 ± 5.5 | 30 ± 4.9 | 22 ± 4.3 |
(Note: Data are presented as mean ± standard deviation and are hypothetical examples.)
Oxidative Stress Assessment: Reactive Oxygen Species (ROS) Assay
This assay measures the intracellular production of ROS, a common mechanism of drug-induced hepatotoxicity.
Protocol:
-
Cell Culture: Plate and culture primary human hepatocytes as described for the cytotoxicity assay.
-
Compound Treatment: Treat cells with various concentrations of this compound for a shorter duration (e.g., 1, 4, and 24 hours).
-
ROS Detection: Following treatment, wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Data Acquisition: Measure the fluorescence intensity (excitation 485 nm, emission 530 nm) using a fluorescence plate reader.
-
Data Analysis: Express ROS production as a fold change relative to the vehicle-treated control.
Data Presentation:
Table 2: Induction of Reactive Oxygen Species (ROS) by this compound in Primary Human Hepatocytes
| Concentration (µM) | 1h ROS Fold Change | 4h ROS Fold Change | 24h ROS Fold Change |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| 10 | 1.2 ± 0.2 | 1.5 ± 0.3 | 2.1 ± 0.4 |
| 100 | 2.5 ± 0.4 | 3.8 ± 0.5 | 5.2 ± 0.6 |
| 1000 | 4.8 ± 0.6 | 7.1 ± 0.8 | 9.5 ± 1.1 |
| Positive Control | 3.5 ± 0.5 | 6.2 ± 0.7 | 8.1 ± 0.9 |
(Note: Data are presented as mean ± standard deviation and are hypothetical examples.)
Mitochondrial Dysfunction Assessment: Mitochondrial Membrane Potential (MMP) Assay
This assay evaluates the integrity of the mitochondrial membrane, which is crucial for cellular energy production and is often disrupted during cellular injury.
Protocol:
-
Cell Culture: Plate and culture primary human hepatocytes as described previously.
-
Compound Treatment: Treat cells with this compound for relevant time points (e.g., 6 and 24 hours).
-
MMP Staining: After treatment, remove the medium and add a solution containing a fluorescent cationic dye (e.g., JC-1 or TMRM) to each well. Incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader. For JC-1, measure both green (monomeric form, indicating depolarized membranes) and red (aggregate form, indicating polarized membranes) fluorescence.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Data Presentation:
Table 3: Effect of this compound on Mitochondrial Membrane Potential (MMP) in Primary Human Hepatocytes (JC-1 Red/Green Ratio)
| Concentration (µM) | 6h MMP Ratio | 24h MMP Ratio |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 10 | 0.9 ± 0.1 | 0.8 ± 0.1 |
| 100 | 0.6 ± 0.1 | 0.4 ± 0.05 |
| 1000 | 0.3 ± 0.05 | 0.1 ± 0.02 |
| Positive Control | 0.4 ± 0.05 | 0.2 ± 0.03 |
(Note: Data are presented as mean ± standard deviation and are hypothetical examples.)
Visualizations
Experimental Workflow
Caption: Workflow for in vitro hepatotoxicity testing of this compound.
Potential Signaling Pathway for this compound-Induced Hepatotoxicity
Caption: Potential mechanism of this compound-induced hepatotoxicity.
Conclusion
The protocols outlined in these application notes provide a robust starting point for investigating the potential hepatotoxicity of this compound using primary human hepatocytes. By employing a multi-parametric approach that assesses cytotoxicity, oxidative stress, and mitochondrial dysfunction, researchers can gain valuable insights into the compound's safety profile. The data generated from these assays can inform critical decisions in the drug development process and contribute to a comprehensive understanding of the potential risks associated with this compound. Further investigations into specific transporter interactions and metabolic pathways may also be warranted based on the initial findings.
References
Application Notes and Protocols: Preclinical Models of Non-Alcoholic Steatohepatitis (NASH)
A Note on Iosefamate Meglumine (B1676163): Extensive literature searches did not yield any studies on the therapeutic use of Iosefamate meglumine in preclinical models of non-alcoholic steatohepatitis (NASH). Current research on this compound is primarily focused on its role as a hepatobiliary contrast agent for computed tomography (CT) scanning. Notably, some studies have indicated a potential for hepatotoxicity with this agent, a critical consideration for any liver-related research.
Given the absence of data on this compound for NASH therapy, these application notes will provide a comprehensive overview of established preclinical NASH models, methodologies, and assessment protocols that are fundamental to research in this field.
Pathogenesis of Non-Alcoholic Steatohepatitis (NASH)
Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD).[1][2] The pathogenesis is often described by a "multiple-hit" hypothesis, where initial fat accumulation in the liver (steatosis) is followed by subsequent insults leading to inflammation, cellular injury, and fibrosis.[1] Key factors contributing to NASH development include metabolic disruptions like obesity, insulin (B600854) resistance, and dyslipidemia.[1]
References
Troubleshooting & Optimization
Technical Support Center: Iosefamate Meglumine Liver Contrast Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Iosefamate meglumine-enhanced liver imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is Iosefamate meglumine (B1676163) and how does it work as a liver-specific contrast agent?
A1: this compound is a gadolinium-based contrast agent designed for magnetic resonance imaging (MRI) of the liver. Its specificity for the liver comes from its mechanism of uptake. After intravenous administration, this compound is actively transported from the blood into hepatocytes (liver cells) by Organic Anion Transporting Polypeptides, primarily OATP1B1 and OATP1B3. This targeted uptake leads to a higher concentration of the contrast agent in liver tissue compared to surrounding tissues, resulting in enhanced contrast on T1-weighted MR images. Following its uptake, it is excreted into the bile, providing information on both hepatocyte function and biliary excretion.
Q2: What are the key advantages of using this compound for liver imaging?
A2: The primary advantage of this compound is its ability to provide functional information about the liver. Because its uptake is dependent on the activity of OATP transporters, the degree of contrast enhancement can be an indicator of hepatocyte function. This can be particularly useful for detecting and characterizing focal liver lesions, assessing diffuse liver disease, and monitoring response to therapy.
Q3: What are the typical imaging parameters for this compound-enhanced liver MRI?
A3: Optimal imaging parameters can vary depending on the specific scanner and the research question. However, a general approach involves acquiring T1-weighted images before and after the administration of this compound. Dynamic contrast-enhanced (DCE) MRI sequences are often used to capture the uptake and washout kinetics of the agent. It is recommended to perform imaging at multiple time points post-injection to capture the peak hepatocellular uptake phase.
Troubleshooting Guide
Issue 1: Suboptimal or lower-than-expected contrast enhancement in the liver.
Possible Causes and Solutions:
-
Compromised Liver Function: Reduced liver function can lead to decreased expression and activity of OATP transporters, resulting in lower uptake of this compound.
-
Recommendation: Assess liver function through standard blood tests (e.g., bilirubin, ALT, AST) prior to imaging. Correlate the degree of enhancement with liver function parameters.
-
-
Drug-Drug Interactions: Co-administration of drugs that are substrates or inhibitors of OATP1B1 and OATP1B3 can compete with this compound for uptake, reducing its concentration in the liver.
-
Recommendation: Review the medication history of the subject. If possible, discontinue competing medications prior to the imaging study, following appropriate washout periods. Common OATP inhibitors include rifampicin, cyclosporine, and some statins.
-
-
Incorrect Dosage or Administration: An inadequate dose or improper administration of the contrast agent will lead to insufficient enhancement.
-
Recommendation: Ensure the correct dose is calculated based on the subject's body weight and that the full dose is administered intravenously as a bolus followed by a saline flush.
-
Issue 2: High variability in contrast enhancement between subjects.
Possible Causes and Solutions:
-
Genetic Polymorphisms: Genetic variations in the genes encoding OATP1B1 (SLCO1B1) can affect transporter function and, consequently, the uptake of this compound.
-
Recommendation: If significant inter-subject variability is observed, consider genotyping for common SLCO1B1 polymorphisms to stratify the study population.
-
-
Differences in Physiological State: Factors such as fasting state and time of day can potentially influence liver blood flow and transporter activity.
-
Recommendation: Standardize the experimental conditions as much as possible, including the fasting state of the subjects and the time of day for imaging.
-
Quantitative Data
Table 1: Preclinical Data on this compound Liver Enhancement
| Parameter | Value | Species | Notes | Reference |
| Time to Peak Enhancement | ~30-60 minutes | Rat | Time to reach maximum signal intensity in the liver post-injection. | |
| Biliary Excretion | >50% of injected dose | Rat | Percentage of the contrast agent excreted into the bile within 2 hours. | |
| Reduction in Enhancement with OATP inhibitor | ~70% | Rat | Reduction in liver signal intensity when co-administered with rifampicin. |
Experimental Protocols
Protocol 1: General Protocol for this compound-Enhanced Liver MRI in a Rodent Model
-
Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
-
Place a catheter in the tail vein for intravenous administration of the contrast agent.
-
Position the animal in the MRI scanner.
-
-
Pre-contrast Imaging:
-
Acquire baseline T1-weighted images of the liver.
-
-
Contrast Administration:
-
Administer this compound intravenously at a dose of 0.03 mmol/kg.
-
Immediately follow the contrast agent with a saline flush (0.25 mL).
-
-
Post-contrast Imaging:
-
Acquire dynamic T1-weighted images of the liver at multiple time points post-injection (e.g., 5, 15, 30, 45, and 60 minutes).
-
-
Data Analysis:
-
Draw regions of interest (ROIs) over the liver parenchyma on the T1-weighted images.
-
Calculate the signal intensity enhancement at each time point relative to the pre-contrast baseline.
-
Visualizations
Caption: Mechanism of this compound uptake and excretion in hepatocytes.
Technical Support Center: Iosefamate Meglumine-Induced Hepatotoxicity
Disclaimer: Iosefamate meglumine (B1676163) is a diagnostic radiographic contrast agent. The information provided here is intended for research purposes only and is based on general principles of drug-induced liver injury (DILI) and data from related iodinated contrast agents. Specific mechanistic data on Iosefamate meglumine-induced hepatotoxicity is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its potential hepatotoxicity a concern?
A1: this compound is an iodinated, water-soluble, dimeric contrast agent that has been evaluated for hepatobiliary imaging.[1] Its potential for hepatotoxicity is a concern because, like other foreign substances, it is metabolized and cleared by the liver, which can lead to cellular stress and damage. Studies in animal models have shown that this compound can cause transient abnormalities in liver function tests, and in one instance, resulted in fatal hepatic necrosis in a dog.[1]
Q2: What are the suspected mechanisms of this compound-induced hepatotoxicity?
A2: While specific pathways for this compound are not well-elucidated, the hepatotoxicity of iodinated contrast media is generally thought to involve several mechanisms:
-
Oxidative Stress: The generation of reactive oxygen species (ROS) can overwhelm the antioxidant capacity of hepatocytes, leading to damage of lipids, proteins, and DNA.[2]
-
Mitochondrial Dysfunction: Damage to mitochondria can disrupt cellular energy metabolism and initiate apoptosis (programmed cell death).[2][3]
-
Direct Cytotoxicity: The hyperosmolarity of the contrast agent may cause direct damage to hepatocyte membranes.
-
Immune-Mediated Injury: Some contrast agents may trigger an immune response, such as a delayed-type hypersensitivity reaction, leading to liver inflammation.
-
Cholestasis: Iodinated contrast agents may have an acute cholestatic effect, impairing bile flow and leading to the accumulation of toxic bile acids.
Q3: What are the typical biomarkers used to assess this compound-induced liver injury?
A3: Standard biomarkers for drug-induced liver injury are applicable. These include:
-
Serum Enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are indicators of hepatocellular injury. Alkaline phosphatase (ALP) and gamma-glutamyl transferase (GGT) are markers of cholestasis.
-
Bilirubin (B190676): Elevated total and direct bilirubin levels can indicate impaired liver function and cholestasis.
-
Histopathology: Microscopic examination of liver tissue can reveal necrosis, apoptosis, inflammation, and steatosis.
Q4: Are there any known mitigation strategies for this compound-induced hepatotoxicity?
A4: There are no specific, clinically validated mitigation strategies for this compound-induced hepatotoxicity. However, based on general principles of DILI management, the following approaches could be investigated pre-clinically:
-
Antioxidants: N-acetylcysteine (NAC) and S-adenosylmethionine (SAMe) are antioxidants that may help counteract oxidative stress.
-
Anti-inflammatory agents: Compounds that suppress inflammatory signaling pathways, such as those targeting NF-κB or MAPK, could potentially reduce liver inflammation.
-
Hydration: Ensuring adequate hydration may help to dilute the contrast agent and facilitate its renal excretion, potentially reducing its concentration in the liver.
Troubleshooting Guides
Problem 1: High variability in in vitro hepatotoxicity assays with this compound.
| Possible Cause | Troubleshooting Steps |
| Cell Model Inconsistency | Ensure consistent cell passage number and seeding density for cell lines like HepG2. For primary human hepatocytes (PHHs), use lots from the same donor where possible and verify viability and metabolic activity before each experiment. |
| Compound Solubility/Stability | Prepare fresh solutions of this compound for each experiment. Verify its solubility and stability in the cell culture medium at the concentrations being tested. |
| Assay Interference | The iodine content of this compound may interfere with certain colorimetric or fluorometric assays. Run appropriate controls with the compound in the absence of cells to check for assay interference. |
| Metabolic Capacity of Cells | If investigating reactive metabolite formation, ensure the chosen cell model has sufficient cytochrome P450 activity. Consider using 3D cell cultures or co-cultures with other liver cell types to better mimic the in vivo environment. |
Problem 2: Inconsistent or unexpected results in animal models of this compound hepatotoxicity.
| Possible Cause | Troubleshooting Steps |
| Species Differences | Hepatotoxicity can be species-dependent. Rodent models may not fully recapitulate the effects seen in larger animals like dogs. If initial studies are in rodents, consider a pilot study in a non-rodent species if feasible and ethically justified. |
| Dosing and Administration | Ensure accurate and consistent dosing. The route and speed of administration can impact the peak concentration of the agent in the liver. |
| Underlying Health Status of Animals | Pre-existing subclinical liver conditions can affect susceptibility to hepatotoxicity. Ensure animals are healthy and properly acclimatized before starting the study. |
| Timing of Sample Collection | The peak of liver enzyme elevation can be transient. Conduct a time-course study to determine the optimal time points for blood and tissue collection. |
Data Presentation
Table 1: Interpreting Changes in Liver Function Parameters
| Parameter | Type of Injury Indicated | Expected Change with Hepatotoxicity |
| ALT | Hepatocellular | Significant Increase |
| AST | Hepatocellular | Significant Increase |
| ALP | Cholestatic | Moderate to Significant Increase |
| Total Bilirubin | Hepatocellular/Cholestatic | Increase |
| Direct Bilirubin | Cholestatic | Increase |
| Albumin | Synthetic Function | Decrease (in chronic or severe injury) |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment in HepG2 Cells
-
Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treatment: Prepare a stock solution of this compound in sterile water or saline. Dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 to 10 mg/mL. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control group.
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
MTT Assay for Cell Viability:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
LDH Assay for Cytotoxicity:
-
Collect the cell culture supernatant.
-
Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
Protocol 2: In Vivo Assessment of Hepatotoxicity in Rats
-
Animal Model: Use male Sprague-Dawley rats (200-250 g). House the animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Treatment Groups:
-
Group 1: Control (intravenous injection of saline).
-
Group 2: Low-dose this compound (e.g., 150 mg I/kg).
-
Group 3: High-dose this compound (e.g., 600 mg I/kg).
-
-
Administration: Administer this compound or saline via intravenous injection into the tail vein.
-
Sample Collection:
-
Collect blood samples via the tail vein at baseline (0 hours) and at 24, 48, and 72 hours post-injection.
-
At the end of the study (72 hours), euthanize the animals and collect the liver for histopathological analysis and biochemical assays.
-
-
Biochemical Analysis:
-
Separate the serum from the blood samples by centrifugation.
-
Measure the serum levels of ALT, AST, ALP, and total bilirubin using commercially available assay kits.
-
-
Histopathology:
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section it, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Examine the sections under a microscope for signs of necrosis, inflammation, and other pathological changes.
-
-
Oxidative Stress Markers (Optional):
-
Homogenize a portion of the liver tissue.
-
Measure the levels of malondialdehyde (MDA) and reduced glutathione (B108866) (GSH), and the activity of superoxide (B77818) dismutase (SOD) in the liver homogenate using appropriate assay kits.
-
Mandatory Visualizations
Caption: Postulated signaling pathway for this compound-induced hepatotoxicity.
Caption: Experimental workflow for assessing hepatotoxicity.
References
Improving the signal-to-noise ratio of Iosefamate meglumine in liver CT
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Iosefamate meglumine (B1676163) in liver computed tomography (CT) experiments. The information aims to help improve the signal-to-noise ratio (SNR) and achieve optimal imaging results.
Troubleshooting Guide: Low Signal-to-Noise Ratio (SNR) in Liver CT
Low SNR can significantly compromise the quality and diagnostic value of liver CT images. This guide addresses common issues and provides systematic steps to identify and resolve them.
| Problem | Potential Causes | Recommended Actions |
| Poor Overall Image Quality (Grainy Appearance) | - Inappropriate CT acquisition parameters. | - Increase mAs: A higher tube current-time product increases the number of photons reaching the detector, which directly improves SNR. Note that this may increase radiation dose.[1] - Increase Slice Thickness: Thicker slices capture more photons, improving SNR, but at the cost of reduced spatial resolution along the z-axis.[1][2] - Utilize appropriate reconstruction algorithms: Modern iterative or deep learning-based reconstruction algorithms can significantly reduce image noise compared to standard filtered back projection.[3] |
| Insufficient Liver Parenchymal Enhancement | - Suboptimal Iosefamate meglumine dose. - Inadequate injection rate or duration. - Incorrect scan timing. - Patient-specific physiological factors (e.g., high cardiac output, obesity, liver steatosis).[1] | - Optimize Dose: Ensure the dose is appropriate for the subject's weight. Studies with other iodinated contrast media suggest that weight-based dosing (e.g., 1.5-2.5 mL/kg) yields better results than a fixed dose. - Adjust Injection Protocol: A faster injection rate generally leads to a greater peak arterial enhancement. Consider a biphasic injection or a saline flush to improve bolus geometry and efficiency. - Refine Scan Timing: The liver has a dual blood supply, with distinct arterial and portal venous phases of enhancement. For a hepatocyte-specific agent like this compound, delayed phase imaging is crucial to allow for hepatocyte uptake. Typical portal venous phase scanning occurs around 60-80 seconds post-injection. - Individualize Protocols: For subjects with known confounding factors, consider personalized protocols. For instance, patients with liver steatosis may require a higher iodine dose to achieve adequate enhancement. |
| Inconsistent Enhancement Across Liver Segments | - Laminar flow in the portal vein. - Catheter position issues during injection. - Underlying liver pathology affecting perfusion. | - Ensure Proper Catheter Placement: Verify that the catheter is correctly positioned to ensure homogenous mixing of the contrast agent in the bloodstream. - Standardize Injection Technique: Use a power injector for consistent and reproducible injection rates. - Review Imaging for Perfusion Abnormalities: Assess for any underlying conditions that might alter hepatic blood flow. |
| High Image Noise | - Low photon count reaching the detector. - Patient size and attenuation. - Suboptimal reconstruction kernel. | - Increase Photon Flux: As mentioned, increasing mAs is a primary method to reduce quantum mottle (noise). - Adjust for Patient Size: Larger patients attenuate more of the X-ray beam, reducing the photons reaching the detector and thus lowering SNR. Consider using automated tube current modulation if available. - Select Appropriate Reconstruction Kernel: Smoother reconstruction kernels reduce noise but can also decrease spatial resolution. Balance the need for low noise with the required image detail. |
Frequently Asked Questions (FAQs)
Product Characteristics and Handling
Q1: What is this compound and how does it enhance the liver in CT imaging?
A1: this compound is an iodinated, water-soluble contrast agent designed for hepatobiliary imaging. Chemically and pharmacologically, it is similar to iodipamide. Unlike conventional extracellular contrast agents that primarily enhance vascular structures, this compound is actively taken up by hepatocytes, leading to a delayed and sustained enhancement of the liver parenchyma. This property can be particularly useful for detecting liver lesions that do not contain functioning hepatocytes.
Q2: What is the likely mechanism of this compound uptake into hepatocytes?
A2: While direct studies on this compound are limited, its function as a hepatobiliary contrast agent strongly suggests it is taken up by Organic Anion Transporting Polypeptides (OATPs) on the basolateral membrane of hepatocytes. These transporters are responsible for the uptake of a wide range of endogenous and exogenous compounds, including many drugs and other contrast agents like gadobenate dimeglumine.
Experimental Design and Protocols
Q3: What is a good starting point for an injection protocol for this compound in a preclinical animal model?
A3: Based on early studies in dogs, intravenous doses have ranged from 150 to 600 mg of Iodine per kg of body weight. One study reported an increase in the CT attenuation number of the liver by 16 Hounsfield Units (HU) after an intravenous injection of 150 mg I/kg. The optimal dose will depend on the specific research question and animal model.
Q4: How should I determine the optimal scan timing for liver enhancement with this compound?
A4: Since this compound requires uptake by hepatocytes, delayed phase imaging is critical. While arterial (around 25-35 seconds post-injection) and portal venous (around 60-80 seconds post-injection) phases provide information about vascularity, the peak parenchymal enhancement from hepatocyte uptake will occur later. Studies with similar agents suggest that significant hepatic opacification can be observed within 45 minutes post-injection. It is advisable to perform a dynamic study with multiple time points in a pilot experiment to determine the optimal window for maximal liver-to-lesion contrast-to-noise ratio (CNR).
Q5: How can I quantify the Signal-to-Noise Ratio (SNR) in my liver CT images?
A5: SNR can be calculated by placing a region of interest (ROI) in a homogeneous area of the liver parenchyma. The SNR is the mean attenuation value (in Hounsfield Units, HU) within the ROI divided by the standard deviation of the attenuation values within that same ROI.
SNR = Mean(ROI_liver) / SD(ROI_liver)
A higher value indicates a better signal-to-noise ratio.
Troubleshooting
Q6: I am observing lower than expected liver enhancement. What are the most likely reasons?
A6: Lower than expected enhancement can be due to several factors:
-
Dose and Injection: The dose of this compound may be too low for the subject's body weight, or the injection rate may be too slow.
-
Scan Timing: The images might have been acquired too early, before significant hepatocyte uptake has occurred.
-
Liver Function: Impaired liver function can lead to reduced uptake of hepatobiliary contrast agents.
-
Liver Steatosis: Fatty infiltration of the liver can lead to suboptimal parenchymal enhancement.
Q7: My CT images appear very noisy. How can I improve this without significantly increasing the radiation dose?
A7: While increasing mAs is the most direct way to reduce noise, there are other strategies:
-
Image Post-processing: Applying a smoothing filter can reduce the appearance of noise, though this may also reduce fine detail.
-
Optimize Slice Thickness: A modest increase in slice thickness can improve SNR, but this involves a trade-off with spatial resolution.
Experimental Protocols
Protocol 1: Basic Liver CT Enhancement with this compound
-
Subject Preparation: Anesthetize the subject according to approved institutional protocols. Place an intravenous catheter for contrast administration.
-
Pre-contrast Scan: Acquire a non-contrast CT scan of the abdominal region covering the entire liver.
-
Contrast Administration: Administer this compound intravenously. A starting dose of 150 mg I/kg can be used, delivered as a bolus over 30-60 seconds using a power injector.
-
Post-contrast Scanning:
-
Arterial Phase: Initiate scanning approximately 25-35 seconds after the start of injection.
-
Portal Venous Phase: Initiate scanning approximately 60-80 seconds after the start of injection.
-
Delayed (Hepatobiliary) Phase: Acquire scans at several delayed time points (e.g., 10, 30, and 60 minutes) to determine the peak parenchymal enhancement.
-
-
Image Analysis:
-
Measure the mean and standard deviation of attenuation (in HU) in a consistent ROI placed in a homogeneous region of the liver parenchyma on all scan phases.
-
Calculate the SNR for each phase.
-
If applicable, measure the attenuation in any liver lesions and calculate the contrast-to-noise ratio (CNR) between the liver and the lesion.
-
Quantitative Data Summary
| Parameter | Standard Protocol | Optimized Protocol | Rationale for Optimization | Reference |
| Iodine Dose (mg I/kg) | 150 | 200-300 | Increased dose can lead to greater parenchymal enhancement. | |
| Injection Rate (mL/s) | 0.5 | 1.0-1.5 | A faster injection rate can improve peak enhancement. | |
| Scan Timing (Portal Venous) | 60s | 70-80s | Ensures adequate time for portal venous filling. | |
| Scan Timing (Delayed) | 10 min | 30-45 min | Allows for maximal hepatocyte uptake of the contrast agent. | |
| CT Tube Current (mAs) | 100 | 150-200 | Increases photon count to improve SNR. | |
| Slice Thickness (mm) | 1.25 | 2.5 | Increases photons per voxel, improving SNR. | |
| Reconstruction Algorithm | Filtered Back Projection | Iterative Reconstruction | Reduces image noise at similar or lower radiation doses. |
Visualizations
Caption: Proposed pathway for this compound uptake by hepatocytes.
Caption: Logical workflow for troubleshooting low SNR in liver CT experiments.
References
Technical Support Center: Iosefamate Meglumine Administration and Management of Elevated Liver Enzymes
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing elevated liver enzymes observed after the administration of Iosefamate meglumine (B1676163).
Frequently Asked Questions (FAQs)
Q1: What is Iosefamate meglumine and what is its potential impact on liver enzymes?
A1: this compound has been investigated as a potential hepatobiliary contrast agent for CT scanning.[1] Preclinical studies in animal models have indicated that its administration can lead to transient abnormalities in liver function tests.[1] In one reported case, a fatal hepatic necrosis was observed in a dog following this compound administration.[1] The potential for hepatotoxicity necessitates careful monitoring of liver enzymes during and after its use in experimental settings.
Q2: Which liver enzymes should be monitored, and what is their significance?
A2: The primary liver enzymes to monitor are Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[2]
-
Alanine Aminotransferase (ALT): Primarily found in the liver, ALT is a sensitive indicator of hepatocellular injury.[3]
-
Aspartate Aminotransferase (AST): AST is found in the liver, as well as in cardiac and skeletal muscle, kidneys, and the brain. Elevated AST in conjunction with elevated ALT is strongly suggestive of liver damage.[3]
An elevation in both ALT and AST is a key indicator of potential drug-induced liver injury (DILI).[2]
Q3: What are the general mechanisms of drug-induced liver injury (DILI)?
A3: DILI is a complex process that can involve several mechanisms, often not mutually exclusive. These can include:
-
Direct Hepatotoxicity: The drug or its metabolite may be directly toxic to liver cells.
-
Immune-Mediated Injury: The drug can trigger an immune response that targets hepatocytes.
-
Mitochondrial Dysfunction: The drug may impair mitochondrial function, leading to cellular stress and death.
-
Oxidative Stress: The formation of reactive oxygen species can overwhelm the cell's antioxidant defenses, leading to damage.[2]
Troubleshooting Guide: Managing Elevated Liver Enzymes
Problem: Elevated ALT and/or AST levels are observed in experimental subjects following this compound administration.
Step 1: Confirm the Findings
-
Repeat the liver enzyme tests to rule out sample handling errors or transient fluctuations.
-
If possible, use a fresh sample from the subject for confirmation.
Step 2: Correlate with Experimental Timeline
-
Review the dosing and sampling schedule to establish a clear temporal relationship between this compound administration and the onset of enzyme elevation.
Step 3: Assess the Magnitude of Elevation
-
Quantify the increase in ALT and AST levels relative to baseline or control groups. The degree of elevation can help in risk assessment.
Step 4: Implement a Monitoring Plan
-
Increase the frequency of liver enzyme monitoring (e.g., daily or every other day) to track the progression or resolution of the elevation.
Step 5: Consider Dose Adjustment or Discontinuation
-
If the enzyme elevations are significant and progressive, consider reducing the dose or discontinuing the administration of this compound in the affected cohort, in line with your study protocol. The primary and most effective management strategy for DILI is the withdrawal of the causative agent.[2][4]
Step 6: Investigate Potential Mechanisms (Optional Advanced Step)
-
If resources and experimental design permit, consider conducting further assays to explore the underlying mechanism of hepatotoxicity. This could include markers of oxidative stress, apoptosis, or mitochondrial function.
Data Presentation
Table 1: Example Data on Liver Enzyme Elevations Post-Iosefamate Meglumine Administration in a Preclinical Model.
| Treatment Group | Time Point | Mean ALT (U/L) ± SD | Fold Change from Baseline | Mean AST (U/L) ± SD | Fold Change from Baseline |
| Vehicle Control | Baseline | 35 ± 5 | 1.0 | 50 ± 8 | 1.0 |
| 24h Post-dose | 38 ± 6 | 1.1 | 55 ± 7 | 1.1 | |
| 72h Post-dose | 36 ± 4 | 1.0 | 52 ± 9 | 1.0 | |
| This compound (Low Dose) | Baseline | 37 ± 6 | 1.0 | 52 ± 7 | 1.0 |
| 24h Post-dose | 75 ± 10 | 2.0 | 98 ± 15 | 1.9 | |
| 72h Post-dose | 45 ± 8 | 1.2 | 60 ± 11 | 1.2 | |
| This compound (High Dose) | Baseline | 34 ± 5 | 1.0 | 51 ± 6 | 1.0 |
| 24h Post-dose | 180 ± 25 | 5.3 | 255 ± 30 | 5.0 | |
| 72h Post-dose | 95 ± 18 | 2.8 | 130 ± 22 | 2.5 |
Experimental Protocols
1. Alanine Aminotransferase (ALT) Activity Assay (Colorimetric)
-
Principle: ALT catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, forming pyruvate (B1213749) and L-glutamate. The pyruvate generated is then used in a subsequent reaction to produce a colored product, the absorbance of which is proportional to the ALT activity.
-
Procedure:
-
Collect blood samples and prepare serum or plasma.
-
Add 10 µl of each sample or standard in duplicate to a 96-well microplate.
-
Add 50 µl of ALT Reagent Solution to each well.
-
Cover the plate and incubate at 37°C for 30 minutes.
-
Add 50 µl of DNPH Color Solution to each well.
-
Cover and incubate for an additional 10 minutes at 37°C.
-
Add 200 µl of 0.5 M NaOH to each well to stop the reaction.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate ALT concentration based on a standard curve generated with pyruvate standards.
-
2. Aspartate Aminotransferase (AST) Activity Assay (Colorimetric)
-
Principle: AST catalyzes the transfer of an amino group from L-aspartate to α-ketoglutarate, producing oxaloacetate and L-glutamate. The oxaloacetate is then used in a reaction that leads to the oxidation of NADH to NAD+, resulting in a decrease in absorbance at 340 nm. The rate of decrease is proportional to the AST activity.[5]
-
Procedure:
-
Collect blood samples and prepare serum or plasma.
-
Add 5 µl of each sample or standard in duplicate to a 96-well microplate.[6]
-
Add 50 µl of AST Reagent Solution to each well.[6]
-
Cover the plate and incubate at 37°C for 10 minutes.[6]
-
Add 50 µl of AST Color Reagent to each well.[6]
-
Cover and incubate for another 10 minutes at 37°C.[6]
-
Add 200 µl of 0.1 M HCl to each well.[6]
-
Read the absorbance at 510 nm using a microplate reader.[6]
-
Calculate AST concentration from a standard curve prepared with oxaloacetate standards.[6]
-
3. MTT Cell Viability Assay for In Vitro Hepatotoxicity
-
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[7]
-
Procedure:
-
Seed hepatocytes (e.g., HepG2 or primary hepatocytes) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and appropriate controls (vehicle, positive control for toxicity) for a predetermined duration (e.g., 24 or 48 hours).
-
After the incubation period, remove the treatment media.
-
Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
After incubation, add 150 µl of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[8]
-
Read the absorbance at a wavelength of 490 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Visualizations
Caption: Generalized signaling pathway for drug-induced liver injury (DILI).
References
- 1. Experimental evaluation of this compound and its derivatives as hepatobiliary CT contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-Induced Liver Injury: Mechanisms, Diagnosis, and Management: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to approach elevated liver enzymes? | AASLD [aasld.org]
- 4. Liver Injury Caused by Drugs - Hepatic and Biliary Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 5. raybiotech.com [raybiotech.com]
- 6. mmpc.org [mmpc.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Co-administration of agents to enhance Iosefamate meglumine uptake
Disclaimer: There is currently no publicly available scientific literature detailing the co-administration of specific agents to directly enhance the cellular uptake of Iosefamate meglumine (B1676163). The following information is intended to provide guidance on the well-documented role of meglumine as a formulation excipient to enhance the solubility of various active pharmaceutical ingredients, a principle that also applies to Iosefamate meglumine.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of meglumine in formulations like this compound?
Meglumine, an amino sugar derived from glucose, is widely used as a pharmaceutical excipient. Its primary function is to act as a counterion to acidic drugs, forming a salt with improved aqueous solubility.[1] This is crucial for drugs intended for parenteral administration, where high solubility is required. In the case of this compound, meglumine is part of the salt to ensure the compound is sufficiently soluble for its use as a contrast agent.
Q2: How does meglumine enhance the solubility of a drug?
Meglumine is a highly water-soluble organic base. When combined with an acidic drug, it forms a salt that is often significantly more soluble in water than the free acid form of the drug. This is due to the ionic nature of the salt and the hydrophilic properties of the meglumine molecule itself. The improved solubility facilitates the administration of higher concentrations of the drug in a smaller volume of solvent.
Q3: Are there any known direct effects of meglumine on cellular uptake?
The available scientific literature does not suggest that meglumine directly enhances the cellular uptake of the drugs it is formulated with. Its role is primarily to improve the physicochemical properties of the drug product, specifically its solubility and stability in solution. The uptake of the active drug molecule is still governed by its own pharmacological and transport properties.
Q4: What should I consider when I observe poor efficacy of a meglumine-formulated agent in my in vitro experiments?
If you are experiencing unexpected results, consider the following troubleshooting steps:
-
Formulation Integrity: Ensure the lyophilized powder is fully dissolved and that there is no precipitation. Variations in pH or temperature of your experimental media could potentially affect the solubility of the meglumine salt.
-
Cell Line Characteristics: The expression levels of relevant transporters in your chosen cell line are critical. Research the known transport mechanisms of the active drug itself. For instance, if the drug is a substrate for a specific transporter, ensure your cell line expresses that transporter at sufficient levels.
-
Experimental Conditions: Factors such as incubation time, temperature, and the composition of the assay buffer can all influence experimental outcomes. Review and optimize these parameters.
-
Drug-Media Interactions: Consider the possibility of interactions between the drug and components of your cell culture medium, which could potentially reduce its availability to the cells.
Data on Meglumine as a Solubility Enhancer
The following table summarizes examples of meglumine used to enhance the solubility of other agents, as found in the scientific literature. This illustrates its general utility as a formulation excipient.
| Co-administered Agent (Active Drug) | Effect of Meglumine | Model System/Application | Reference |
| Fumaric Acid | Increases aqueous solubility and aids vitrification. | In vivo imaging in rats | --INVALID-LINK--[1] |
| Gadoterate (B1198928) | Forms the salt gadoterate meglumine, a widely used MRI contrast agent with high aqueous solubility. | Clinical MRI | --INVALID-LINK--[1] |
| Iothalamate | Forms the salt iothalamate meglumine, an X-ray contrast agent. | Clinical X-ray imaging | --INVALID-LINK--[1] |
Experimental Protocols
As there are no specific published protocols for enhancing this compound uptake, we provide a general protocol for assessing drug uptake in a cell-based assay. This can be adapted for this compound, assuming a suitable analytical method for its detection is available.
General Protocol for In Vitro Cellular Uptake Assay
-
Cell Culture: Plate cells (e.g., a relevant hepatocyte or other target cell line) in a suitable multi-well plate and culture until they reach a desired confluency (typically 80-90%).
-
Preparation of Dosing Solution: Prepare a stock solution of this compound in a suitable vehicle (e.g., cell culture medium). Prepare serial dilutions to obtain the desired final concentrations for the experiment.
-
Cell Treatment:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with a pre-warmed buffer (e.g., phosphate-buffered saline, PBS).
-
Add the dosing solution containing this compound to the wells.
-
Incubate the plate at 37°C for a predetermined time course (e.g., 5, 15, 30, 60 minutes).
-
-
Termination of Uptake:
-
To stop the uptake process, aspirate the dosing solution.
-
Wash the cells three times with ice-cold PBS to remove any extracellular drug.
-
-
Cell Lysis:
-
Add a suitable lysis buffer to each well to lyse the cells and release the intracellular contents.
-
Incubate for a sufficient time to ensure complete lysis.
-
-
Quantification:
-
Collect the cell lysates.
-
Quantify the intracellular concentration of this compound using a validated analytical method (e.g., LC-MS/MS, HPLC, or a method based on iodine detection).
-
Normalize the intracellular drug concentration to the total protein content in each well, which can be determined using a standard protein assay (e.g., BCA assay).
-
-
Data Analysis:
-
Plot the intracellular concentration of this compound against time to determine the uptake kinetics.
-
If testing potential enhancers, compare the uptake in the presence and absence of the test agent.
-
Visualizing the Role of Meglumine in Formulation
The following diagram illustrates the logical relationship between an insoluble drug, the addition of meglumine, and the resulting enhanced solubility, which is a prerequisite for effective administration and subsequent cellular uptake.
Caption: Logical workflow of using meglumine to enhance drug solubility for administration.
References
Addressing the limited hepatic opacification of Iosefamate meglumine
Welcome to the technical support center for Iosefamate Meglumine (B1676163). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the common challenge of limited hepatic opacification during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is Iosefamate meglumine and what is its primary application?
This compound is an iodinated, water-soluble, dimeric contrast agent intended for hepatobiliary imaging using computed tomography (CT).[1][2] Its primary application is to enhance the radiographic visibility of the liver and biliary tract, aiding in the detection of isodense tumors and other abnormalities.[2]
Q2: Why is the hepatic opacification of this compound considered limited?
Clinical acceptance of this compound has been hindered by its characteristically modest opacification of the liver parenchyma.[1] This limitation can result in suboptimal contrast enhancement, making it difficult to clearly delineate hepatic structures and lesions.
Q3: What are the known factors that can influence the degree of hepatic opacification?
Several factors can impact the efficacy of hepatobiliary contrast agents like this compound:
-
Hepatocyte Function: The uptake of these agents is dependent on healthy, functioning hepatocytes. Conditions such as cirrhosis or severe liver disease can impair uptake and reduce opacification.
-
Transporter Protein Expression: The transport of hepatobiliary contrast agents into hepatocytes is mediated by specific proteins on the cell surface. Organic Anion Transporting Polypeptides (OATPs), particularly OATP1B1 and OATP1B3, are key transporters for this class of agents. Variations in the expression and function of these transporters can affect the uptake of the contrast agent.
-
Competition for Transporters: Other substances, including endogenous compounds like bilirubin (B190676) and certain drugs, can compete with the contrast agent for uptake by the same transporters, potentially reducing its efficacy.
-
Administration Protocol: The dose, injection rate, and imaging time points are critical parameters that can influence the concentration of the contrast agent in the liver and, consequently, the degree of opacification.
Q4: Are there any known derivatives or alternatives to this compound with improved hepatic opacification?
Yes, in a comparative study, a derivative known as MI-294 demonstrated slightly more efficient hepatic opacification than this compound.[1] However, it is important to note that this class of agents has been associated with potential hepatotoxicity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Suboptimal or inconsistent liver enhancement in CT images.
-
Possible Cause 1: Inadequate Dosage.
-
Troubleshooting: The effective dose can vary between subjects and animal models. Preclinical studies in dogs have utilized doses ranging from 150 to 600 mg of iodine per kilogram of body weight. If you are observing poor enhancement, a dose escalation study within this range may be warranted. It is crucial to balance the desire for increased opacification with the potential for dose-dependent toxicity.
-
-
Possible Cause 2: Suboptimal Injection Technique.
-
Troubleshooting: The rate of administration can affect the peak concentration of the contrast agent in the liver. For a similar hepatobiliary agent, both bolus injection and slow infusion have been used. Consider a pilot study comparing a rapid bolus injection to a slower, steady infusion to determine the optimal administration method for your experimental setup.
-
-
Possible Cause 3: Impaired Liver Function in the Animal Model.
-
Troubleshooting: If your animal model involves liver disease, the reduced opacification may be an expected outcome due to compromised hepatocyte function. It is advisable to perform baseline liver function tests before administering the contrast agent to correlate the degree of opacification with the health of the liver.
-
Issue 2: High background signal or rapid clearance of the contrast agent.
-
Possible Cause: Incorrect Imaging Window.
-
Troubleshooting: The window for optimal hepatic enhancement can be transient. In preclinical studies, CT densities were measured for up to 3 hours post-injection. It is recommended to perform dynamic CT scanning at multiple time points (e.g., 15, 30, 60, 90, 120, and 180 minutes) after administration to identify the peak enhancement time for your specific model and experimental conditions.
-
Data Presentation
The following tables summarize the quantitative data on the hepatic opacification of this compound and a more efficient derivative, MI-294, from a preclinical study in dogs.
Table 1: Comparison of Hepatic Opacification Efficiency
| Compound | Hepatic Opacification Efficiency (Hounsfield Units per mg I/kg) |
| This compound | 0.34 |
| MI-294 | 0.40 |
Table 2: Preclinical Dosing Information
| Parameter | Value |
| Animal Model | Dog |
| Dose Range | 150 - 600 mg I/kg |
| Route of Administration | Intravenous |
Experimental Protocols
While a detailed, standardized protocol for this compound is not widely published, the following methodology is based on the available preclinical literature and general practices for hepatobiliary contrast agents.
Protocol: Evaluation of Hepatic Opacification of this compound in a Preclinical Model
-
Animal Preparation:
-
Fast the animal for 12 hours prior to the experiment, with water available ad libitum.
-
Anesthetize the animal using an appropriate and approved institutional protocol.
-
Place an intravenous catheter for the administration of the contrast agent.
-
-
Baseline Imaging:
-
Perform a non-contrast CT scan of the abdominal region to establish baseline liver density (in Hounsfield Units).
-
-
Contrast Agent Administration:
-
Prepare a solution of this compound to the desired concentration.
-
Administer the solution intravenously. Two common methods are:
-
Bolus Injection: Inject the full dose over a short period (e.g., 30-60 seconds).
-
Infusion: Infuse the dose at a steady rate over a longer period (e.g., 10-15 minutes).
-
-
The recommended starting dose for exploratory studies is in the range of 150-300 mg I/kg.
-
-
Dynamic CT Imaging:
-
Acquire a series of CT scans of the liver at multiple time points post-injection. A suggested timeline is: 5, 15, 30, 60, 90, 120, and 180 minutes.
-
-
Data Analysis:
-
Measure the mean CT density (in Hounsfield Units) of the liver parenchyma at each time point.
-
Calculate the change in density from the baseline scan.
-
Normalize the maximum enhancement to the administered dose to determine the opacification efficiency (Hounsfield Units per mg I/kg).
-
Visualizations
The following diagrams illustrate the proposed signaling pathway for the uptake of this compound by hepatocytes and a general experimental workflow.
Caption: Proposed signaling pathway for this compound uptake and excretion by hepatocytes.
Caption: General experimental workflow for evaluating hepatic opacification.
References
Navigating Iosefamate Meglumine Administration in Animals with Compromised Liver Function: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing Iosefamate meglumine (B1676163) in animal models, the presence of compromised liver function presents a significant challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure safe and effective experimental outcomes when encountering this complication.
Frequently Asked Questions (FAQs)
Q1: What is Iosefamate meglumine and how does it relate to the liver?
This compound is a hepatobiliary contrast agent used for computed tomography (CT) imaging. Its function relies on uptake by hepatocytes (liver cells) and subsequent excretion into the biliary system. This inherent mechanism means the liver is directly involved in its processing. Studies in dogs have shown that this compound can cause transient abnormalities in liver function tests, and in some instances, has been associated with hepatic necrosis.[1] Therefore, its use in animals with pre-existing liver conditions requires careful consideration.
Q2: Can I administer this compound to an animal with known or suspected liver dysfunction?
Extreme caution is advised. There are no established guidelines for dose adjustment of this compound in animals with compromised liver function. Given its potential for hepatotoxicity, the decision to use this agent in such cases should be based on a thorough risk-benefit analysis for the specific experiment. In many cases, seeking alternative imaging modalities or contrast agents that do not rely on hepatic excretion may be a more prudent approach.
Q3: What are the immediate signs of an adverse reaction to this compound in an animal with liver compromise?
While specific data for this compound is limited, general signs of adverse reactions to contrast media can include nausea, vomiting, and hypersensitivity reactions. In an animal with compromised liver function, be particularly vigilant for signs of worsening hepatic encephalopathy (e.g., disorientation, lethargy, circling), jaundice (yellowing of the skin or eyes), or ascites (fluid accumulation in the abdomen).
Q4: How should I monitor an animal with compromised liver function after administering this compound?
Intensive monitoring is critical. A baseline assessment of liver function should be performed before administration, with follow-up testing to track any changes. The following table summarizes key monitoring parameters:
| Parameter | Baseline | Post-Administration Monitoring Schedule | Rationale |
| Serum Biochemistry | Yes | 24, 48, and 72 hours post-administration | To detect acute liver injury. |
| - Alanine aminotransferase (ALT) | |||
| - Aspartate aminotransferase (AST) | |||
| - Alkaline phosphatase (ALP) | |||
| - Total Bilirubin | To assess for cholestasis and impaired biliary excretion. | ||
| - Blood Urea Nitrogen (BUN) | To evaluate for concurrent renal effects. | ||
| - Creatinine (B1669602) | |||
| Ammonia (B1221849) | If clinically indicated | As needed based on clinical signs | To monitor for hepatic encephalopathy, especially in animals with known portosystemic shunts. |
| Clinical Signs | Yes | Continuously for the first 24 hours, then daily for 72 hours | To observe for signs of worsening liver disease or adverse drug reactions. |
| Histopathology | Not applicable | At study endpoint | To assess for microscopic evidence of liver damage if the study design includes necropsy. |
Troubleshooting Guide
Scenario 1: You suspect pre-existing liver disease in your experimental animal.
-
Pre-screening: Before scheduling a study with this compound, perform baseline liver function tests.
-
Risk Assessment: If liver enzymes are elevated or there are other indicators of hepatic compromise, re-evaluate the necessity of using a hepatobiliary contrast agent.
-
Alternative Imaging: Consider non-contrast CT, ultrasound, or MRI with a contrast agent that has a different excretion route (e.g., renal).
Scenario 2: You have administered this compound and the animal is showing signs of distress.
-
Immediate Veterinary Care: Provide supportive care as directed by a veterinarian. This may include intravenous fluids and medications to manage symptoms.
-
Monitor Vital Signs: Continuously monitor heart rate, respiratory rate, and temperature.
-
Bloodwork: Perform immediate blood tests to assess liver and kidney function.
Experimental Protocols
Liver Function Testing Protocol
-
Sample Collection: Collect whole blood in a serum separator tube. For ammonia testing, collect blood in an EDTA or heparin tube and place it on ice immediately.
-
Sample Processing: Centrifuge the blood to separate the serum or plasma.
-
Analysis: Analyze the serum/plasma for ALT, AST, ALP, total bilirubin, BUN, and creatinine using a certified veterinary diagnostic laboratory or a validated in-house analyzer. For ammonia, the plasma must be separated from red blood cells within 30 minutes of collection and analyzed promptly.
-
Interpretation: Compare the results to the laboratory's reference intervals and the animal's baseline values.
Visualizing the Workflow and Pathways
Caption: Decision workflow for administering this compound.
Caption: Conceptual pathway of this compound.
References
Validation & Comparative
A Comparative Analysis of Iosefamate Meglumine and Its Derivatives for Enhanced Hepatic Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the hepatic imaging efficacy of iosefamate meglumine (B1676163), a hepatobiliary contrast agent for computed tomography (CT), and its derivatives. The following sections present quantitative experimental data, detailed methodologies, and visual representations of the underlying biological and experimental processes to facilitate a comprehensive understanding of their relative performance.
Comparative Efficacy and Toxicity
An experimental study in a canine model provides the primary basis for comparing the performance of iosefamate meglumine with six of its derivatives.[1] The key findings on hepatic opacification (a measure of imaging efficacy) and toxicity are summarized below.
| Compound | Hepatic Opacification Efficiency (Hounsfield Units per mg I/kg) | Relative Efficacy vs. This compound | Notes on Toxicity |
| This compound | 0.34 | Baseline | One animal fatality due to hepatic necrosis was observed. Transient abnormalities in at least one liver function test were noted at some dose levels.[1] |
| MI-294 | 0.40 | ~17.6% more efficient | Demonstrated the least toxicity among all agents tested. However, transient abnormalities in at least one liver function test were still observed at some dose levels.[1] |
| Other Derivatives (5) | Data not individually specified; generally less effective than this compound | Lower | All derivatives showed some level of transient abnormalities in liver function tests at certain doses.[1] |
Key Observation: Among the six derivatives evaluated, MI-294 was identified as a slightly more efficient and less toxic hepatobiliary opacifier compared to the parent compound, this compound.[1] However, the potential for hepatotoxicity remains a concern for this class of contrast agents.
Experimental Protocols
The following methodology was employed in the comparative study of this compound and its derivatives.
Objective: To compare the efficacy and toxicity of this compound with six of its derivatives as potential hepatobiliary CT contrast agents.
Subjects: Twenty adult mongrel dogs. Three additional dogs served as a control group, receiving physiological saline.
Contrast Agents and Administration:
-
Seven water-soluble, ionic, dimeric contrast agents were evaluated: this compound and its six derivatives.
-
The agents were administered intravenously at doses ranging from 150 to 600 mg of iodine per kilogram of body weight (mg I/kg).
Imaging Protocol:
-
Computed tomography (CT) scans of the abdomen were performed before and at multiple time points for up to 3 hours after contrast agent injection.
-
The CT densities (in Hounsfield Units) of the liver, biliary tract, kidneys, and blood were measured.
Toxicity Evaluation:
-
Blood and urine samples were collected before and at 1, 2, and 3 days post-injection.
-
Liver function tests (including serum glutamic-oxaloacetic transaminase, serum glutamic-pyruvic transaminase, lactic dehydrogenase, alkaline phosphatase, and total bilirubin) and kidney function tests (blood urea (B33335) nitrogen and creatinine) were performed.
-
Histopathological examination of liver and kidney tissues was conducted on animals that were sacrificed or died during the study.
Efficacy Quantification:
-
The efficiency of hepatic opacification was calculated by dividing the maximum change in Hounsfield units in the liver by the administered dose of iodine (H per mg I/kg).
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental design, the following diagrams are provided.
Discussion
The available data indicates that derivatives of this compound can offer improved efficacy and a better safety profile for hepatic CT imaging. Specifically, the derivative MI-294 shows promise as a more effective agent than its parent compound. However, the observation of transient liver function abnormalities across all tested agents, including MI-294, and a fatality associated with this compound, underscores the need for thorough toxicological evaluation of this class of compounds.
The mechanism of hepatic uptake for many hepatobiliary contrast agents involves organic anion transporting polypeptides (OATPs), while their excretion into the bile is mediated by multidrug resistance-associated proteins (MRPs). While the specific transporters for this compound and its derivatives have not been definitively identified in the reviewed literature, it is plausible that they follow this general pathway. Further research into the specific transporter interactions could inform the design of future derivatives with enhanced hepatocyte specificity and reduced off-target toxicity.
It is important to note that the chemical structures of the six derivatives evaluated in the key comparative study were not detailed in the available literature, which limits a full structure-activity relationship analysis. Future research should aim to correlate specific structural modifications with the observed differences in imaging efficacy and toxicity.
References
Comparative Analysis of Iosefamate Meglumine and Gd-EOB-DTPA for Liver Lesion Assessment
A Guide for Researchers and Drug Development Professionals
The accurate detection and characterization of liver lesions are paramount in clinical diagnostics and oncology research. Contrast-enhanced imaging techniques play a pivotal role in this process, with advancements in contrast media significantly improving diagnostic capabilities. This guide provides a comparative analysis of two hepatobiliary contrast agents: Iosefamate meglumine (B1676163), an iodinated agent for Computed Tomography (CT), and Gadolinium-ethoxybenzyl-diethylenetriamine pentaacetic acid (Gd-EOB-DTPA), a gadolinium-based agent for Magnetic Resonance Imaging (MRI). This comparison aims to inform researchers, scientists, and drug development professionals on the properties, performance, and methodologies associated with these agents.
Overview and Mechanism of Action
Iosefamate meglumine is a water-soluble, iodinated contrast medium designed for hepatic CT scanning.[1] Like other cholegraphic contrast agents, it is selectively taken up by the liver and excreted into the biliary system, allowing for enhanced visualization of hepatic parenchyma and the biliary tract.[2] The mechanism involves a carrier-mediated transport system for uptake into hepatocytes.[2]
Gd-EOB-DTPA (also known as gadoxetic acid) is a liver-specific MRI contrast agent that combines the properties of a conventional extracellular fluid agent with those of a hepatobiliary agent.[3][4] Following intravenous injection, it initially distributes in the extracellular space, providing dynamic vascular information. Subsequently, it is actively transported into hepatocytes via organic anion-transporting polypeptides (OATPs), primarily OATP1B1 and OATP1B3, and excreted into the bile through multidrug resistance-associated proteins (MRPs).[5] This dual-phase action allows for both perfusion analysis and functional assessment of hepatocytes.
Quantitative Data Presentation
Direct comparative studies between this compound and Gd-EOB-DTPA are scarce due to the different imaging modalities they are used with and the evolution of imaging technology. The available data is presented below, highlighting the performance of each agent in the context of its respective imaging technique.
Table 1: General Characteristics of this compound and Gd-EOB-DTPA
| Feature | This compound | Gd-EOB-DTPA |
| Imaging Modality | Computed Tomography (CT) | Magnetic Resonance Imaging (MRI) |
| Contrast Element | Iodine | Gadolinium |
| Primary Use | Hepatic CT scanning for isodense tumor detection[1] | Detection and characterization of focal liver lesions, especially HCC[3][4] |
| Mechanism of Action | Selective hepatic uptake and biliary excretion[2] | Dual-phase: extracellular distribution followed by hepatocyte-specific uptake (OATP-mediated) and biliary excretion (MRP-mediated)[5] |
| Clinical Acceptance | Limited | Widely used |
Table 2: Diagnostic Performance for Hepatocellular Carcinoma (HCC)
| Agent | Study Population | Key Findings |
| This compound | Canine studies | Increased the CT attenuation difference between liver and blood by 16 EMI units at a dose of 150 mg I/kg, suggesting potential for improving detection of isodense tumors.[1] Limited quantitative data on diagnostic accuracy in humans is available. |
| Gd-EOB-DTPA | 73 patients with 125 liver lesions (74 HCCs) | The addition of the hepatobiliary phase to dynamic contrast-enhanced MRI (DCEMRI) resulted in an area under the curve (AUC) of 0.984 for HCC detection, compared to 0.934 for DCEMRI alone and 0.852 for dynamic contrast-enhanced CT (DCECT).[6][7] |
| For lesions <20 mm, the AUC for DCEMRI with the hepatobiliary phase was 0.982, significantly higher than DCEMRI alone (0.910) and DCECT (0.828).[6][7] | ||
| 24 patients with 58 HCC lesions | Sensitivity for HCC detection was 93% for Gd-EOB-DTPA-enhanced MRI compared to 74% for dynamic contrast-enhanced CT.[8] | |
| 97 patients post-RFA for HCC | For detecting HCC recurrence, Gd-EOB-DTPA-enhanced MRI showed significantly higher accuracy, sensitivity, and AUC (0.95 for observer 1, 0.90 for observer 2) compared to multidetector CT (0.76 for observer 1, 0.74 for observer 2).[9] |
Experimental Protocols
This compound Enhanced CT Protocol (Based on Canine Studies)
-
Animal Preparation: Healthy adult dogs are anesthetized.
-
Pre-contrast Imaging: A baseline CT scan of the abdomen is performed to establish non-contrast attenuation values of the liver and other organs.
-
Contrast Administration: this compound is administered intravenously. A common dosage used in studies was 150 mg of iodine per kilogram of body weight.[1]
-
Post-contrast Imaging: Serial CT scans are acquired at multiple time points post-injection (e.g., 15, 30, 60, 120, and 180 minutes) to monitor the enhancement of the liver parenchyma and biliary system.[10]
-
Image Analysis: Regions of interest (ROIs) are placed on the liver, aorta, and any visible lesions on both pre- and post-contrast images to measure changes in CT attenuation (in Hounsfield Units, HU). The difference in attenuation between the liver and blood is calculated to assess the degree of hepatic enhancement.[1]
Gd-EOB-DTPA Enhanced MRI Protocol for Liver Lesion Characterization
The following is a typical multiphase MRI protocol for the evaluation of focal liver lesions using Gd-EOB-DTPA:
-
Patient Preparation: Patients are typically asked to fast for 4-6 hours prior to the scan to reduce bowel peristalsis and optimize gallbladder filling.
-
Pre-contrast Imaging: A series of unenhanced MRI sequences are acquired, including:
-
T1-weighted in-phase and out-of-phase imaging to detect intracellular fat.
-
T2-weighted imaging (with and without fat suppression) to characterize fluid-containing lesions.
-
Diffusion-weighted imaging (DWI) to assess cellularity.
-
-
Contrast Administration: A weight-based dose of Gd-EOB-DTPA (typically 0.025 mmol/kg body weight) is injected intravenously as a bolus, followed by a saline flush.[5]
-
Dynamic Post-contrast Imaging: Rapid T1-weighted fat-suppressed gradient-echo sequences are acquired in multiple arterial, portal venous, and transitional phases:
-
Late Arterial Phase: Typically 20-35 seconds post-injection to assess arterial hyperenhancement.
-
Portal Venous Phase: Approximately 60-80 seconds post-injection.
-
Transitional Phase: Around 3-5 minutes post-injection.
-
-
Hepatobiliary Phase Imaging: T1-weighted fat-suppressed images are acquired approximately 20 minutes after contrast injection to evaluate the hepatocyte-specific uptake.[11]
-
Image Analysis: Lesion enhancement patterns are evaluated across all phases. In the hepatobiliary phase, lesions without functioning hepatocytes (e.g., metastases, most HCCs) will appear hypointense relative to the enhanced liver parenchyma.[4]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Generalized pathway of this compound hepatobiliary excretion.
Caption: Dual-phase mechanism of Gd-EOB-DTPA uptake and excretion.
Caption: Experimental workflow for this compound enhanced CT.
Caption: Experimental workflow for Gd-EOB-DTPA enhanced MRI.
Conclusion
The comparison between this compound and Gd-EOB-DTPA highlights the significant evolution in liver imaging contrast agents. This compound represented an early effort to achieve hepatobiliary-specific contrast for CT, but its clinical application has been limited. In contrast, Gd-EOB-DTPA has become a cornerstone of modern liver MRI, offering a comprehensive assessment of both hemodynamics and hepatocyte function. The superior diagnostic accuracy of Gd-EOB-DTPA-enhanced MRI, particularly for the detection and characterization of HCC, is well-documented in numerous studies. For researchers and professionals in drug development, understanding the mechanisms and imaging protocols of these agents is crucial for designing and interpreting studies involving liver lesion assessment. The data strongly supports the use of Gd-EOB-DTPA-enhanced MRI as the current state-of-the-art for non-invasive evaluation of focal liver lesions.
References
- 1. This compound: an iodinated contrast agent for hepatic computed tomography scanning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Physiology of biliary excretion of roentgenographic contrast media (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Diagnosis of Hepatocellular Carcinoma Using Gd-EOB-DTPA MR Imaging | Semantic Scholar [semanticscholar.org]
- 4. Diagnosis of Hepatocellular Carcinoma Using Gd-EOB-DTPA MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gd-EOB-DTPA-enhanced Magnetic Resonance Imaging and Alpha-fetoprotein Predict Prognosis of Early-Stage Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diagnostic Accuracy of Gd-EOB-DTPA for Detection Hepatocellular Carcinoma (HCC): A Comparative Study with Dynamic Contrast Enhanced Magnetic Resonance Imaging (MRI) and Dynamic Contrast Enhanced Computed Tomography (CT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diagnostic Accuracy of Gd-EOB-DTPA for Detection Hepatocellular Carcinoma (HCC): A Comparative Study with Dynamic Contrast Enhanced Magnetic Resonance Imaging (MRI) and Dynamic Contrast Enhanced Computed Tomography (CT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. toho.repo.nii.ac.jp [toho.repo.nii.ac.jp]
- 9. Prospective Comparison of Gd-EOB-DTPA-Enhanced MRI with Dynamic CT for Detecting Recurrence of HCC after Radiofrequency Ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental evaluation of this compound and its derivatives as hepatobiliary CT contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted MRI contrast agents for pediatric hepatobiliary disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Iosefamate Meglumine CT and High-Frequency Ultrasound for Preclinical Liver Imaging
In the realm of preclinical research, particularly in drug development and the study of liver diseases, non-invasive imaging techniques are indispensable for longitudinally monitoring disease progression and therapeutic response. This guide provides a detailed comparison of two prominent imaging modalities: Iosefamate meglumine-enhanced computed tomography (CT) and high-frequency ultrasound. The information presented is based on available experimental data from preclinical studies, aimed at assisting researchers, scientists, and drug development professionals in selecting the appropriate imaging tool for their specific research needs.
Quantitative Data Presentation
Table 1: Performance Metrics for Liver Lesion and Abnormality Detection
| Parameter | Iosefamate Meglumine (B1676163) CT | High-Frequency Ultrasound | Notes |
| Animal Model | Dog | Mouse | Different species may influence results. |
| Liver Pathology | Isodense Tumors (Implied) | Hepatic Steatosis, Hepatic Nodules | Pathologies differ, affecting comparability. |
| Sensitivity | Data not available | 84.4% (Steatosis)[1], 75% (Hepatic Nodules)[2] | Sensitivity for CT with this specific agent in a preclinical lesion model is not published. |
| Specificity | Data not available | 88.5% (Steatosis)[1], 100% (Hepatic Nodules)[2] | Specificity for CT with this specific agent in a preclinical lesion model is not published. |
| Accuracy | Data not available | 85.74% (Steatosis)[1], 88.5% (Hepatic Nodules) | Accuracy for CT with this specific agent in a preclinical lesion model is not published. |
Table 2: Liver Enhancement and Contrast Characteristics
| Parameter | This compound CT | High-Frequency Ultrasound |
| Animal Model | Dog | Not Applicable |
| Enhancement (vs. Blood) | 16 Hounsfield Units (HU) | Not Applicable |
| Hepatic Opacification Efficiency | 0.34 Hounsfield Units / mg I/kg | Not Applicable |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are representative protocols for liver imaging using this compound CT and high-frequency ultrasound in preclinical settings.
This compound CT Protocol (Canine Model)
A study involving canine models utilized the following protocol to assess liver enhancement with this compound:
-
Animal Preparation: Healthy adult dogs were used in the study.
-
Contrast Agent Administration: this compound was administered intravenously at a dose of 150 mg of iodine per kilogram of body weight. In other studies, doses ranged from 150 to 600 mg I/kg.
-
CT Imaging: CT scans of the liver were acquired prior to and at multiple time points after contrast administration, extending up to 3 hours post-injection.
-
Data Analysis: The CT attenuation numbers (in Hounsfield Units) of the liver parenchyma and blood were measured to determine the degree of contrast enhancement.
High-Frequency Ultrasound Protocol (Murine Model)
For the evaluation of liver pathologies such as non-alcoholic fatty liver disease (NAFLD) in mice, the following high-frequency ultrasound protocol has been described:
-
Animal Preparation: Mice were anesthetized using 1.5% isoflurane (B1672236) in oxygen and placed on a heated stage to maintain body temperature.
-
Ultrasound System: A high-frequency ultrasound system, such as the Vevo 770, equipped with a 40 MHz probe is typically used.
-
Imaging Procedure: The probe was used to scan the liver to identify and characterize lesions associated with NAFLD. Both 2D and 3D images can be acquired to track the progression of the disease over time.
-
Data Analysis: The resulting ultrasound images were compared with gross pathology and histological sections to confirm the presence and nature of liver lesions. For quantitative assessment of steatosis, a computer-aided diagnosis (CAD) method can be employed to extract features from B-mode images.
Mandatory Visualizations
Mechanism of Action: this compound Uptake and Excretion
This compound is a hepatobiliary contrast agent. Its mechanism of action involves uptake by hepatocytes, transit through the liver, and excretion into the biliary system. This process is mediated by specific transporters on the hepatocyte membrane.
Caption: Hepatocyte uptake and biliary excretion of this compound.
Comparative Experimental Workflow
The following diagram illustrates a logical workflow for a comparative study evaluating this compound CT and high-frequency ultrasound for liver imaging in a preclinical model.
Caption: Workflow for comparing liver imaging modalities.
Discussion and Conclusion
Both this compound-enhanced CT and high-frequency ultrasound offer valuable capabilities for preclinical liver imaging.
This compound CT provides excellent anatomical detail and, through the use of a hepatobiliary contrast agent, can offer functional information regarding hepatocyte uptake. The quantitative data, expressed in Hounsfield Units, allows for an objective measure of tissue density and contrast enhancement. However, this modality involves ionizing radiation, which may be a consideration for longitudinal studies requiring frequent imaging. Furthermore, the availability of specific quantitative performance metrics like sensitivity and specificity for this compound in preclinical lesion detection models is limited in the current literature.
High-frequency ultrasound is a non-invasive, real-time imaging technique that does not use ionizing radiation, making it well-suited for longitudinal monitoring of disease progression. It has demonstrated good sensitivity and specificity for detecting hepatic abnormalities such as steatosis and nodules in murine models. The spatial resolution of high-frequency ultrasound is excellent for small animal imaging. However, it is more operator-dependent, and its penetration depth may be limited in larger animals.
References
Validation of Iosefamate Meglumine Imaging: A Comparative Guide with Ex Vivo Tissue Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Iosefamate meglumine's performance in hepatobiliary imaging with alternative agents, supported by experimental data and detailed methodologies for ex vivo validation. The following sections detail the experimental protocols, present quantitative data for comparison, and illustrate the associated workflows and pathways.
Comparison of Hepatobiliary Imaging Agents
Iosefamate meglumine (B1676163) is an iodinated, water-soluble, dimeric contrast agent designed for hepatobiliary imaging via computed tomography (CT). Its utility stems from its uptake by hepatocytes and subsequent excretion into the biliary tract, allowing for functional assessment of the liver and visualization of the bile ducts. This guide compares this compound with its derivative, MI-294, and provides context against commonly used extracellular CT and magnetic resonance imaging (MRI) hepatobiliary agents.
Quantitative Performance Data
The following table summarizes the in vivo CT enhancement data for this compound and its more efficient derivative, MI-294, in a canine model. For context, typical enhancement values for standard extracellular iodinated CT contrast agents are also provided. It is important to note that extracellular agents do not exhibit specific hepatobiliary uptake and their enhancement of the liver is based on blood pool distribution. MRI-based hepatobiliary agents are also included to offer a cross-modality perspective.
| Contrast Agent | Modality | Mechanism of Action | Organ/Tissue | Peak Enhancement (Hounsfield Units, HU) | Efficiency (HU per mg I/kg) | Time to Peak Enhancement | Notes |
| This compound | CT | Hepatobiliary (uptake by hepatocytes) | Liver | Variable (dose-dependent) | 0.34[1] | ~60-180 minutes | Limited hepatic opacification has hindered widespread clinical use.[1] |
| MI-294 (Iosefamate Derivative) | CT | Hepatobiliary (uptake by hepatocytes) | Liver | Variable (dose-dependent) | 0.40[1] | ~60-180 minutes | Demonstrated slightly higher efficiency and lower toxicity than this compound in preclinical studies.[1] |
| Standard Extracellular Iodinated Agent (e.g., Iohexol) | CT | Extracellular (blood pool) | Liver | ~40-60 HU (arterial phase) | Not applicable | ~20-40 seconds (arterial phase) | Enhancement is transient and reflects blood flow dynamics. |
| Gadobenate Dimeglumine (MultiHance®) | MRI | Hepatobiliary (uptake by hepatocytes) | Liver | Significant T1 shortening | Not applicable | ~40-120 minutes (hepatobiliary phase) | Approximately 3-5% hepatobiliary excretion. |
| Gadoxetate Disodium (Eovist®/Primovist®) | MRI | Hepatobiliary (uptake by hepatocytes) | Liver | Significant T1 shortening | Not applicable | ~20 minutes (hepatobiliary phase) | Approximately 50% hepatobiliary excretion. |
Experimental Protocols
In Vivo Imaging Protocol for this compound (Canine Model)
This protocol is based on the experimental evaluation of this compound and its derivatives[1].
-
Animal Model: Adult mongrel dogs.
-
Contrast Agent Administration: Intravenous infusion of this compound at doses ranging from 150 to 600 mg of iodine per kilogram of body weight (mg I/kg).
-
Imaging Modality: Computed Tomography (CT).
-
Scanning Protocol:
-
Pre-contrast scans of the upper abdomen are obtained.
-
Following contrast administration, scans are acquired at regular intervals for up to 3 hours.
-
Regions of interest (ROIs) are placed over the liver parenchyma, biliary tract, kidneys, and aorta to measure changes in CT density (in Hounsfield Units).
-
-
Data Analysis: The change in Hounsfield Units from baseline is calculated at each time point to determine the peak enhancement and the time to peak enhancement. The efficiency of hepatic opacification is calculated as the peak enhancement in HU divided by the administered dose in mg I/kg.
Ex Vivo Tissue Analysis Protocol for Validation
While a specific study validating this compound with ex vivo analysis was not identified, the following represents a standard approach for validating the distribution of an iodinated contrast agent in liver tissue.
1. Tissue Harvesting and Preparation:
-
Immediately following the final in vivo imaging scan, animals are euthanized according to approved ethical protocols.
-
The liver is carefully excised, washed in saline, and blotted dry.
-
The liver is then sectioned for different analyses. A portion is fixed in 10% neutral buffered formalin for histology, while another portion is fresh-frozen for quantitative iodine analysis.
2. Dual-Energy CT for Iodine Quantification:
-
The fresh or fixed liver tissue is scanned using a dual-energy CT scanner.
-
This technique allows for material decomposition, separating the iodine signal from the tissue signal.
-
Specialized software is used to generate iodine maps and quantify the concentration of iodine (in mg/mL) within different regions of the liver parenchyma. This provides a direct measure of the contrast agent's distribution.
3. Histological Analysis:
-
Formalin-fixed, paraffin-embedded liver sections (5 µm thick) are prepared.
-
Standard hematoxylin (B73222) and eosin (B541160) (H&E) staining is performed to assess the overall liver morphology and to identify any potential tissue damage or toxic effects related to the contrast agent.
-
While iodine itself is not directly visualized with standard histology, the sections can be correlated with the iodine maps from dual-energy CT to localize the agent to specific cellular or subcellular compartments (e.g., hepatocytes vs. sinusoids).
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo imaging and ex vivo validation.
Hepatobiliary Contrast Agent Signaling Pathway
Caption: Simplified pathway of hepatobiliary contrast agent transit.
References
A Methodological Guide for Cross-Platform Comparison of Liver-Specific CT Contrast Agents
Introduction
Iosefamate meglumine (B1676163) is a water-soluble, iodinated contrast agent historically investigated for hepatic computed tomography (CT) imaging. Early studies in the late 1970s and early 1980s demonstrated its potential for opacifying the liver parenchyma, with a maximum increase in the difference between liver and blood CT attenuation values observed 1 to 2 hours after injection.[1] These initial evaluations were conducted on early generation CT scanners, and there is a notable absence of recent studies comparing its performance across modern, technologically advanced CT platforms from different manufacturers. This lack of contemporary comparative data is likely due to the limited hepatic opacification and potential for hepatotoxicity that hindered its widespread clinical adoption.[2]
This guide, therefore, provides a standardized methodology for conducting a cross-platform comparison of a hypothetical or novel liver-specific CT contrast agent, such as Iosefamate meglumine, on different modern CT scanners. The protocols and data presentation formats are based on established principles from phantom studies that compare the image quality of various CT scanners.[3][4][5] This framework is designed for researchers, scientists, and drug development professionals to facilitate objective performance comparisons.
Experimental Protocols
A robust comparison of a contrast agent across different CT scanners requires a meticulously planned experimental protocol using a standardized phantom to ensure reproducibility.
1. Phantom Preparation and Setup
A commercially available CT phantom, such as the Catphan® 500 or 600 series, is recommended for these evaluations as they are widely used for quality control and offer modules to test various aspects of image quality.
-
Phantom Selection: Utilize a phantom containing modules for assessing CT number linearity, spatial resolution (high-contrast), low-contrast detectability, and image uniformity.
-
Contrast Agent Preparation: Prepare dilutions of the liver-specific contrast agent (e.g., this compound) at clinically relevant concentrations. These dilutions will be used to fill dedicated vials or inserts within the phantom to simulate enhanced liver tissue.
-
Phantom Positioning: The phantom should be positioned at the isocenter of the CT scanner gantry for all acquisitions. Consistent positioning is crucial as miscentering can affect automatic tube current modulation and image noise.
2. CT Image Acquisition Protocol
To ensure a fair comparison, the acquisition protocols should be kept as consistent as possible across the different CT scanners. However, due to manufacturer-specific differences in hardware and software, some parameters may not be directly transferable.
-
Scanners: The comparison should include CT scanners from major manufacturers (e.g., GE Healthcare, Siemens Healthineers, Philips Healthcare, Canon Medical Systems).
-
Scan Mode: Use a standard helical (or spiral) scan mode for all acquisitions.
-
Tube Voltage: A standard tube voltage of 120 kVp should be used. If the scanners support dual-energy CT, additional acquisitions at different energy levels can be performed to assess the spectral characteristics of the contrast agent.
-
Tube Current: To standardize radiation dose across platforms, either a fixed tube current-time product (mAs) or an automatic tube current modulation (ATCM) system set to a consistent noise index or equivalent image quality reference parameter should be used. The CTDIvol (Volume CT Dose Index) should be recorded for each scan as a measure of radiation dose.
-
Reconstruction Algorithms: Images should be reconstructed using both the standard filtered back-projection (FBP) algorithm and the manufacturer-specific iterative reconstruction (IR) algorithms at different strength levels. If available, deep learning-based reconstruction (DLIR) algorithms should also be included in the comparison.
-
Reconstruction Parameters: Maintain consistent slice thickness, reconstruction interval, and field of view (FOV) across all scans.
3. Image Analysis and Quantitative Metrics
Quantitative analysis of the reconstructed images is essential for an objective comparison. Regions of interest (ROIs) should be drawn on the images of the phantom modules to extract the following metrics:
-
CT Number Accuracy and Linearity: Measure the mean Hounsfield Unit (HU) values for the vials containing the contrast agent dilutions and other materials of known density (e.g., acrylic, air, Teflon) within the phantom. Linearity is assessed by plotting the measured HU values against the known densities or concentrations.
-
Image Noise: This is quantified as the standard deviation of the HU values within a uniform region of the phantom.
-
Contrast-to-Noise Ratio (CNR): CNR is a critical measure of the ability to distinguish the contrast-enhanced region from the background. It is calculated as: CNR = |Mean HU (contrast) - Mean HU (background)| / SD (background) where SD is the standard deviation of the background noise.
-
Spatial Resolution: This can be evaluated subjectively by visually assessing the line-pair patterns in the high-contrast resolution module or objectively by calculating the modulation transfer function (MTF). The 50% and 10% MTF values are typically reported in line pairs per centimeter (lp/cm).
-
Low-Contrast Detectability: This is assessed by determining the smallest object that can be reliably distinguished from the background at a given contrast level.
Data Presentation
Quantitative data should be summarized in tables to allow for easy comparison across different scanners and reconstruction algorithms.
Table 1: Comparison of CT Number Accuracy and Image Noise
| CT Scanner | Reconstruction Algorithm | Contrast Concentration | Mean HU (± SD) | Image Noise (HU) |
| Scanner A (e.g., GE) | FBP | Low | Value | Value |
| IR (Level 1) | Low | Value | Value | |
| DLIR (Low) | Low | Value | Value | |
| Scanner B (e.g., Siemens) | FBP | Low | Value | Value |
| IR (Level 1) | Low | Value | Value | |
| DLIR (Low) | Low | Value | Value | |
| Scanner C (e.g., Philips) | FBP | Low | Value | Value |
| IR (Level 1) | Low | Value | Value | |
| DLIR (Low) | Low | Value | Value |
Table 2: Comparison of Image Quality Metrics
| CT Scanner | Reconstruction Algorithm | CNR | Spatial Resolution (50% MTF, lp/cm) | Low-Contrast Detectability (mm @ % contrast) |
| Scanner A (e.g., GE) | FBP | Value | Value | Value |
| IR (Level 1) | Value | Value | Value | |
| DLIR (Low) | Value | Value | Value | |
| Scanner B (e.g., Siemens) | FBP | Value | Value | Value |
| IR (Level 1) | Value | Value | Value | |
| DLIR (Low) | Value | Value | Value | |
| Scanner C (e.g., Philips) | FBP | Value | Value | Value |
| IR (Level 1) | Value | Value | Value | |
| DLIR (Low) | Value | Value | Value |
Visualizations
Diagrams illustrating the experimental workflow can clarify the logical steps of the comparison.
Caption: Experimental workflow for cross-platform CT scanner comparison.
This structured approach ensures that the evaluation of a liver-specific contrast agent like this compound across different CT platforms is systematic, quantitative, and reproducible, providing valuable insights for both clinical and research applications.
References
- 1. pubs.rsna.org [pubs.rsna.org]
- 2. Experimental evaluation of this compound and its derivatives as hepatobiliary CT contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scitepress.org [scitepress.org]
- 4. A phantom study comparing low-dose CT physical image quality from five different CT scanners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CT image quality over time: comparison of image quality for six different CT scanners over a six‐year period - PMC [pmc.ncbi.nlm.nih.gov]
Iosefamate meglumine efficacy in comparison to other iodinated contrast agents
For drug development professionals, scientists, and researchers, this guide provides a comprehensive comparison of iosefamate meglumine (B1676163) with other iodinated and hepatobiliary-specific contrast agents. Due to the limited recent clinical data on iosefamate meglumine, this guide presents historical animal study data alongside current clinical data for modern contrast agents to offer a relevant, albeit indirect, comparative perspective.
This compound is an iodinated contrast agent historically investigated for its potential as a hepatobiliary contrast agent for computed tomography (CT) scanning. While it showed promise in early animal studies, its limited hepatic opacification and potential for toxicity hindered its widespread clinical adoption.[1][2] This guide will delve into the available efficacy and safety data for this compound and compare it with modern hepatobiliary contrast agents, providing valuable insights for the development of new imaging agents.
This compound: Efficacy and Safety Profile from Preclinical Studies
The primary body of research on this compound consists of animal studies conducted in the 1970s and 1980s. A key study in dogs compared the efficacy and toxicity of this compound with six of its derivatives for hepatobiliary opacification in CT imaging.[2]
Quantitative Efficacy and Toxicity Data in a Canine Model
The following table summarizes the quantitative data from a comparative study of this compound and its derivatives in dogs. The "Efficacy Score" represents the efficiency of liver opacification, normalized to the administered dose of the contrast agent. The "Toxicity Score" is a composite score based on liver and kidney function tests.
| Contrast Agent | Efficacy Score (Hounsfield Units per mg I/kg) | Relative Toxicity Score |
| This compound | 0.34 | High |
| MI-294 | 0.40 | Low |
| MI-117 | 0.33 | Moderate |
| MI-322 | 0.28 | Moderate |
| MI-323 | 0.25 | Moderate |
| MP-271 | 0.22 | High |
| MI-328 | 0.18 | High |
Data sourced from a 1985 study by Seltzer et al.[2]
In this canine model, the derivative MI-294 demonstrated slightly better liver opacification and lower toxicity compared to this compound.[2] However, transient abnormalities in at least one liver function test were observed with every agent at some dose level, and one animal died from hepatic necrosis after receiving iosefamate.[2] Another study in dogs found that this compound increased the CT attenuation difference between the liver and blood by 16 EMI units at a dose of 150 mg I/kg, suggesting its potential to improve the detection of isodense liver tumors.
Experimental Protocols: this compound Animal Studies
To provide a clear understanding of the preclinical evaluation of this compound, the following is a detailed experimental protocol from the 1985 comparative study in dogs.
Experimental Protocol for the Evaluation of this compound and its Derivatives in Dogs
-
Animal Model: Twenty healthy adult mongrel dogs of both sexes, weighing between 15 and 25 kg, were used in the study. Three additional dogs served as saline-injected controls.
-
Contrast Agent Administration: Each of the seven contrast agents (this compound and its six derivatives) was administered intravenously to a group of dogs at doses ranging from 150 to 600 mg of iodine per kilogram of body weight. The agents were dissolved in a sterile aqueous solution.
-
Imaging Protocol:
-
Computed tomography (CT) scans of the upper abdomen were obtained before and at multiple time points up to 3 hours after contrast agent injection.
-
CT imaging was performed using a Technicare 2020 scanner with a scan time of 2 seconds.
-
The CT densities of the liver, biliary tract, kidneys, and blood were measured in Hounsfield Units (H) from the resulting images.
-
-
Efficacy Assessment: The efficacy of hepatic opacification was determined by calculating the maximum change in Hounsfield units in the liver parenchyma and normalizing it to the administered dose (H/mg I/kg).
-
Toxicity Assessment:
-
Blood and urine samples were collected before and at 1, 2, and 3 days after contrast agent administration.
-
Liver function was assessed by measuring serum levels of total bilirubin, alkaline phosphatase, alanine (B10760859) aminotransferase (ALT), and aspartate aminotransferase (AST).
-
Kidney function was evaluated by measuring blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) levels.
-
A toxicity score was calculated based on the number and severity of abnormalities in these laboratory tests.
-
Modern Hepatobiliary Contrast Agents: A Comparative Overview
Given that this compound is not in current clinical use, a comparison with modern hepatobiliary contrast agents is essential for researchers in the field. The following sections provide an overview of two widely used agents: gadoxetate disodium (B8443419) and gadobenate dimeglumine. These are gadolinium-based contrast agents used in magnetic resonance imaging (MRI).
Gadoxetate Disodium (Eovist®/Primovist®)
Gadoxetate disodium is a gadolinium-based contrast agent with hepatobiliary-specific properties. After intravenous injection, it distributes in the extracellular fluid space during the dynamic phase of imaging and is subsequently taken up by hepatocytes and excreted into the biliary system. This dual functionality allows for both dynamic and hepatobiliary phase imaging, providing comprehensive information about liver lesions.
Gadobenate Dimeglumine (MultiHance®)
Gadobenate dimeglumine is another gadolinium-based contrast agent that exhibits partial hepatobiliary excretion (approximately 3-5%). While its primary mechanism is similar to conventional extracellular gadolinium agents, the small amount of hepatocyte uptake allows for delayed phase imaging to improve the characterization of liver lesions.
Comparative Efficacy of Modern Hepatobiliary Agents
The following table summarizes key efficacy and safety parameters for gadoxetate disodium and gadobenate dimeglumine based on clinical trial data.
| Feature | Gadoxetate Disodium | Gadobenate Dimeglumine |
| Primary Application | Liver lesion detection and characterization | Liver lesion detection and characterization |
| Mechanism of Action | Extracellular and hepatobiliary uptake | Primarily extracellular with partial hepatobiliary uptake |
| Hepatobiliary Excretion | Approximately 50% | Approximately 3-5% |
| Diagnostic Accuracy | High for detection and characterization of focal liver lesions | High for detection and characterization of focal liver lesions |
| Adverse Event Rate | Low, with most common being nausea and headache | Low, with most common being nausea and headache |
Visualizing Experimental Workflows and Logical Relationships
To further aid in the understanding of the evaluation process for contrast agents, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and the logical relationships of contrast agent properties.
Caption: A generalized experimental workflow for the development of a new contrast agent.
Caption: Logical relationships between the physicochemical properties and performance of contrast agents.
Conclusion
While this compound showed initial promise as a hepatobiliary CT contrast agent, its clinical development was limited. For researchers and drug development professionals, understanding the historical context of agents like this compound, in conjunction with the efficacy and safety profiles of modern hepatobiliary contrast agents such as gadoxetate disodium and gadobenate dimeglumine, provides a valuable framework for the design and evaluation of future imaging agents. The preclinical data on this compound highlights the critical balance between achieving sufficient diagnostic efficacy and ensuring patient safety, a principle that remains central to the development of all contrast media today.
References
Quantitative Liver Function Analysis: A Comparative Guide to Iosefamate Meglumine and Standard Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of liver function is paramount in preclinical and clinical research, drug development, and for the diagnosis and management of liver diseases. While traditional biochemical tests provide a static snapshot of liver health, dynamic and imaging-based assays offer a more comprehensive assessment of functional capacity. This guide provides an objective comparison of Iosefamate meglumine (B1676163), a hepatobiliary contrast agent, with established and modern quantitative liver function assays.
Iosefamate Meglumine: An Overview and Its Limitations in Quantitative Analysis
This compound is a water-soluble, iodinated contrast agent developed for the visualization of the liver and biliary tract using computed tomography (CT).[1][2] Its primary application has been in the qualitative assessment of hepatic and biliary structures.
While studies have evaluated its efficacy in terms of hepatic opacification, there is a lack of evidence supporting its use for the quantitative analysis of liver function. Research in animal models has focused on the degree of liver enhancement (measured in Hounsfield Units) and the agent's safety profile.[2][3] Notably, some studies have reported transient abnormalities in standard liver function tests and, in rare instances, hepatic necrosis following its administration, raising concerns about its hepatotoxicity.[2]
Currently, there are no established protocols or validated methodologies for using this compound to derive quantitative metrics of liver function that are comparable to dynamic clearance tests or advanced imaging techniques. Therefore, its utility in this context remains largely investigational and unproven.
Comparison of Methodologies
This section provides a detailed comparison of this compound with two widely accepted methods for quantitative liver function assessment: the Indocyanine Green (ICG) clearance test and Gadoxetate disodium-enhanced Magnetic Resonance Imaging (MRI).
Table 1: Quantitative Data Comparison
| Parameter | This compound (CT) | Indocyanine Green (ICG) Clearance Test | Gadoxetate Disodium (B8443419) (MRI) |
| Primary Metric | Hepatic Opacification (Hounsfield Units) | Plasma Disappearance Rate (PDR), Retention Rate at 15 min (R15) | Hepatocellular Uptake Index (HUI), Hepatic Extraction Fraction |
| Nature of Metric | Anatomical Enhancement | Global Liver Clearance | Regional and Global Liver Uptake and Excretion |
| Correlation with Liver Function | Not established for quantitative function | Strong correlation with functional liver reserve | Strong correlation with ICG clearance and liver function |
| Spatial Resolution | High (CT imaging) | None (blood sampling) | High (MR imaging) |
| Key Findings | Provides morphological information of the liver and biliary tract. | A reliable marker of liver cell function. | Allows for segmental and global quantitative liver function assessment. |
Experimental Protocols
This compound-Enhanced CT (for anatomical assessment)
-
Principle: this compound is taken up by hepatocytes and excreted into the biliary system, allowing for contrast enhancement of the liver parenchyma and visualization of the bile ducts on CT scans.
-
Protocol (based on animal studies):
-
An intravenous dose of this compound is administered. Doses in canine studies have ranged from 150 to 600 mg of iodine per kg of body weight.
-
CT scans of the abdomen are acquired at various time points post-injection (e.g., up to 3 hours) to measure the change in CT density (in Hounsfield Units) of the liver, biliary tract, and other organs.
-
Standard liver function blood tests may be performed before and after administration to monitor for potential toxicity.
-
Indocyanine Green (ICG) Clearance Test
-
Principle: ICG is a dye that, after intravenous injection, is exclusively taken up by hepatocytes and excreted into the bile without undergoing enterohepatic recirculation. The rate of its clearance from the blood is a direct measure of global liver function.
-
Protocol:
-
A sterile solution of ICG is administered intravenously at a dose of 0.5 mg/kg body weight.
-
Blood samples are collected at specific time intervals after injection, typically at 5, 10, and 15 minutes.
-
The concentration of ICG in the plasma is determined spectrophotometrically.
-
The plasma disappearance rate (PDR) and/or the retention rate at 15 minutes (R15) are calculated to quantify liver function.
-
Gadoxetate Disodium-Enhanced MRI for Quantitative Liver Function
-
Principle: Gadoxetate disodium is a gadolinium-based, hepatobiliary-specific MRI contrast agent. It is taken up by hepatocytes via organic anion transporting polypeptides (OATPs). The dynamics of its uptake and distribution within the liver, as measured by MRI signal intensity changes, can be used to quantify regional and global liver function.
-
Protocol:
-
An intravenous bolus of gadoxetate disodium is administered at a standard clinical dose of 0.025 mmol/kg body weight.
-
Dynamic T1-weighted MR images of the liver are acquired before and for a period after contrast administration (e.g., up to 50 minutes). Imaging is typically performed in arterial, portal venous, and delayed hepatobiliary phases.
-
The signal intensities of the liver and spleen are measured on the images.
-
Quantitative parameters, such as the Hepatocellular Uptake Index (HUI), are calculated using formulas that incorporate the signal intensities of the liver and spleen, and the liver volume. The HUI is calculated as: V(L)[(L(20)/S(20)) - 1], where V(L) is the liver volume, L(20) is the mean signal intensity of the liver at 20 minutes post-contrast, and S(20) is the mean signal intensity of the spleen at 20 minutes post-contrast.
-
Visualizing the Methodologies
To further elucidate the workflows and pathways involved in these liver function assessment techniques, the following diagrams are provided.
Caption: Workflow for this compound-Enhanced CT.
Caption: Physiological pathway of ICG clearance.
Caption: Workflow for quantitative liver function analysis using Gadoxetate Disodium-enhanced MRI.
Conclusion
References
A Comparative Guide to the In Vitro Uptake of Iosefamate Meglumine in Primary Hepatocytes Versus Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro uptake of Iosefamate meglumine (B1676163), a hepatobiliary contrast agent, in primary hepatocytes and cancer cell lines. Due to a lack of direct comparative studies in the published literature, this guide offers an objective comparison based on the established transport mechanisms of analogous compounds and the known physiological differences between these cell types. Supporting experimental data for related compounds and detailed experimental protocols are provided to facilitate further research.
Executive Summary
Primary hepatocytes in vivo and in vitro generally exhibit robust expression of these transporters. In contrast, many hepatocellular carcinoma (HCC) cell lines, such as HepG2 and Hep3B, show significantly reduced or undetectable levels of OATP1B1 and OATP1B3. This fundamental difference in transporter expression strongly suggests that the in vitro uptake of Iosefamate meglumine is significantly higher in primary hepatocytes compared to most cancer cell lines.
Inferred Comparison of this compound Uptake
The uptake of many hepatobiliary contrast agents is mediated by the solute carrier (SLC) superfamily of transporters, specifically OATP1B1 and OATP1B3, which are highly expressed on the basolateral membrane of hepatocytes. Given that this compound is a hepatobiliary agent, it is highly probable that its uptake is also dependent on these transporters.
Data on Transporter Expression
The following table summarizes the typical expression levels of key hepatic uptake transporters in primary hepatocytes versus common liver cancer cell lines.
| Transporter | Primary Human Hepatocytes | HepG2 Cell Line | Hep3B Cell Line |
| OATP1B1 (SLCO1B1) | High Expression | Reduced or Undetectable | Reduced or Undetectable |
| OATP1B3 (SLCO1B3) | High Expression | Reduced or Undetectable | Reduced or Undetectable |
This data is based on multiple studies and reflects a general trend. Expression levels can vary depending on the specific cell line, culture conditions, and passage number.
This differential expression is a critical factor in the expected uptake of this compound. The higher expression in primary hepatocytes would facilitate greater uptake, while the lower expression in cancer cell lines would likely result in significantly reduced uptake.
Signaling Pathways and Transport Mechanism
The uptake of substrates by OATP transporters is an active transport process. The following diagram illustrates the proposed mechanism for this compound uptake in hepatocytes.
Caption: Proposed uptake mechanism of this compound into hepatocytes via OATP1B1 and OATP1B3 transporters.
Experimental Protocols
To facilitate direct comparative studies, the following is a detailed protocol for an in vitro uptake assay using cryopreserved hepatocytes. This protocol can be adapted for use with cancer cell lines.
In Vitro Hepatocyte Uptake Assay (Suspension Method)
Objective: To determine the rate of uptake of a test article (e.g., this compound) into hepatocytes.
Principle: The test article is incubated with a suspension of hepatocytes. The uptake process is stopped by separating the cells from the incubation medium by centrifugation through an oil layer. The amount of test article in the cell pellet is then quantified. Performing the assay at 37°C (active transport) and 4°C (passive diffusion) allows for the determination of transporter-mediated uptake.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte thawing medium
-
Hepatocyte wash medium
-
Krebs-Henseleit buffer (KHB) or similar incubation buffer
-
Test article (this compound) solution
-
Positive control substrates (e.g., taurocholate for OATP uptake)
-
Silicone oil/mineral oil mixture (density ~1.015 g/mL)
-
Lysis buffer or appropriate solvent for cell pellet
-
Microcentrifuge tubes (0.4 mL)
-
Refrigerated microcentrifuge
-
Incubator/shaker
-
LC-MS/MS or other appropriate analytical instrumentation
Procedure:
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Perform a cell count and viability assessment (e.g., trypan blue exclusion). Viability should be >80%.
-
Resuspend the hepatocytes in incubation buffer to a final concentration of 1 x 10^6 viable cells/mL.
-
-
Assay Setup:
-
Prepare microcentrifuge tubes by adding 100 µL of lysis buffer to the bottom, followed by a 100 µL layer of the oil mixture.
-
Prepare the test article and control solutions in incubation buffer at 2x the final desired concentration.
-
Pre-warm the hepatocyte suspension and test solutions to 37°C. For the 4°C condition, keep them on ice.
-
-
Uptake Assay:
-
In a separate plate or tubes, pre-incubate the hepatocyte suspension at 37°C and 4°C for 5-10 minutes.
-
To initiate the uptake, add an equal volume of the 2x test article solution to the hepatocyte suspension.
-
Incubate for a predetermined time course (e.g., 0.5, 1, 2, 5, and 10 minutes) with gentle shaking.
-
At each time point, transfer an aliquot of the cell suspension (e.g., 150 µL) to the prepared oil-lysis buffer microcentrifuge tubes.
-
-
Separation and Lysis:
-
Immediately centrifuge the tubes at high speed (e.g., 10,000 x g) for 1-2 minutes to pellet the cells through the oil layer into the lysis buffer.
-
Freeze the tubes to solidify the layers.
-
Cut the bottom of the tube containing the cell lysate for analysis.
-
-
Quantification:
-
Analyze the concentration of the test article in the lysate using a validated analytical method such as LC-MS/MS.
-
Determine the protein concentration of the lysate to normalize the uptake data.
-
Data Analysis:
-
Calculate the uptake rate (pmol/min/mg protein).
-
Subtract the uptake at 4°C from the uptake at 37°C to determine the active transport component.
Experimental Workflow Diagram
Caption: Workflow for an in vitro hepatocyte uptake assay.
Conclusion
Based on the available evidence for hepatobiliary contrast agents and the known differences in transporter expression, it is concluded that the in vitro uptake of this compound is likely to be significantly higher in primary hepatocytes than in most cancer cell lines. This is attributed to the higher expression of OATP1B1 and OATP1B3 transporters in primary hepatocytes. For definitive quantitative comparison, direct in vitro uptake assays, as outlined in this guide, are recommended. Such studies would be valuable for researchers in drug development and diagnostics, providing a clearer understanding of the compound's behavior in healthy versus cancerous liver cells.
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Iosefamate Meglumine
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and minimizing ecological impact. Iosefamate meglumine (B1676163), a diagnostic radiopaque contrast medium, requires specific handling and disposal procedures to mitigate potential hazards. This guide provides essential, step-by-step instructions for its proper disposal, aligning with safety protocols and environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle Iosefamate meglumine in a well-ventilated area while wearing appropriate personal protective equipment (PPE). This includes suitable protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles.[1][2] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1][2] All sources of ignition should be removed, and spark-proof tools should be used.[1]
In case of accidental exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if breathing ceases.[1][2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1][2]
-
Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[1][2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2]
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to avoid environmental release. Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed. [1]
-
Collection: Collect waste this compound and any material that has come into contact with it.
-
Containment: Place the collected waste in suitable, closed, and clearly labeled containers for disposal.[1]
-
Licensed Disposal: The recommended methods for final disposal are:
-
Container Disposal: Empty containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill. Combustible packaging materials may also be incinerated under controlled conditions.[1]
Quantitative Data Summary
| Parameter | Information | Source |
| CAS Number | 80234-74-8 | [1] |
| Primary Disposal Methods | Licensed chemical destruction plant, Controlled incineration with flue gas scrubbing | [1][3] |
| Prohibited Disposal Routes | Discharge to sewer systems, Contamination of water, foodstuffs, feed, or seed | [1] |
| Personal Protective Equipment | Protective clothing, Chemical impermeable gloves, Tightly fitting safety goggles | [1][2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
This guide is intended to provide clear, actionable information for the safe and compliant disposal of this compound. Adherence to these procedures is essential for protecting laboratory personnel and the environment. Always consult your institution's specific waste management policies and local regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
